(4-Bromobutoxy)benzene
Description
Properties
IUPAC Name |
4-bromobutoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLISOIWPZSVIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90152648 | |
| Record name | 4-Bromobutyl phenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90152648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1200-03-9 | |
| Record name | (4-Bromobutoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1200-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromobutoxy)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001200039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1200-03-9 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17155 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, (4-bromobutoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Bromobutyl phenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90152648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromobutyl phenyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.499 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (4-BROMOBUTOXY)BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5HC635AAU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Mechanism of (4-Bromobutoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (4-Bromobutoxy)benzene, a valuable building block in organic synthesis and medicinal chemistry. The document details the prevalent synthetic methodology, the underlying reaction mechanism, a comprehensive experimental protocol, and key analytical data.
Core Synthesis: Williamson Ether Synthesis
The most common and efficient method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, a phenoxide ion reacts with an excess of a 1,4-dihalobutane, typically 1,4-dibromobutane, to form the desired aryl ether. The use of an excess of the dihalide minimizes the formation of the bis-alkylation byproduct, 1,4-diphenoxybutane.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The phenoxide ion, generated by deprotonating phenol with a suitable base, acts as the nucleophile, attacking the electrophilic carbon atom of 1,4-dibromobutane and displacing a bromide ion as the leaving group.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₃BrO |
| Molecular Weight | 229.11 g/mol [1] |
| Melting Point | 36.0-46.0 °C[2] |
| Purity (Assay by GC) | ≥96.0%[2] |
| Appearance | White to brown crystals or powder[2] |
| ¹H NMR (CDCl₃) | δ 7.34-7.24 (m, 2H, Ar-H), 6.98-6.88 (m, 3H, Ar-H), 4.02 (t, J=6.0 Hz, 2H, OCH₂), 3.48 (t, J=6.4 Hz, 2H, CH₂Br), 2.15-2.05 (m, 2H, CH₂), 2.00-1.90 (m, 2H, CH₂) |
| ¹³C NMR (CDCl₃) | δ 158.9, 129.5, 120.9, 114.5, 67.2, 33.5, 29.5, 27.9 |
| IR (KBr, cm⁻¹) | 3060-3030 (C-H, aromatic), 2950-2850 (C-H, aliphatic), 1600, 1495 (C=C, aromatic), 1245 (C-O, ether), 690, 755 (C-H bend, aromatic) |
Experimental Protocol: Williamson Ether Synthesis of this compound
This protocol is adapted from established Williamson ether synthesis procedures.
Materials:
-
Phenol
-
1,4-Dibromobutane
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of the Phenoxide:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 equivalent) in a suitable solvent such as acetone or DMF.
-
Add a base, such as powdered sodium hydroxide (1.1 equivalents) or anhydrous potassium carbonate (1.5 equivalents), to the solution.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the sodium or potassium phenoxide.
-
-
Alkylation Reaction:
-
To the stirred suspension of the phenoxide, add 1,4-dibromobutane (3.0-5.0 equivalents) dropwise.
-
Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain this temperature for 4-8 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
-
Extraction and Washing:
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution, water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter the dried organic solution to remove the drying agent.
-
Remove the solvent from the filtrate by rotary evaporation to yield the crude product.
-
The crude this compound can be further purified by vacuum distillation or by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.
-
Mandatory Visualizations
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism: SN2 Pathway
Caption: The SN2 mechanism for the synthesis of this compound.
References
An In-depth Technical Guide to (4-Bromobutoxy)benzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Bromobutoxy)benzene is an important bifunctional molecule utilized primarily as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its role in targeted protein degradation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.
Physical and Chemical Properties
This compound, also known as 4-phenoxybutyl bromide, is a solid organic compound.[1][2] Its key physical and chemical properties are summarized in the tables below.
Identification
| Identifier | Value |
| IUPAC Name | This compound[3] |
| Synonyms | 4-Phenoxybutyl bromide, 4-Bromobutyl phenyl ether[3] |
| CAS Number | 1200-03-9[3] |
| Molecular Formula | C₁₀H₁₃BrO[3] |
| Molecular Weight | 229.11 g/mol [3] |
| Canonical SMILES | C1=CC=C(C=C1)OCCCCBr[4] |
| InChI Key | QBLISOIWPZSVIK-UHFFFAOYSA-N[5] |
Physicochemical Properties
| Property | Value |
| Appearance | White to brown crystals, powder, or fused solid[6] |
| Melting Point | 36.0 - 46.0 °C[6] |
| Boiling Point | 153 - 154 °C at 18 mmHg |
| Solubility | Insoluble in water. |
| LogP (predicted) | 3.8[3][4] |
Synthesis and Purification
The primary method for the synthesis of this compound is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.[1][7]
Synthesis of this compound via Williamson Ether Synthesis
This protocol details the synthesis of this compound from phenol and 1,4-dibromobutane.
dot
Caption: Synthesis and Purification Workflow.
Materials:
-
Phenol
-
1,4-Dibromobutane
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
Procedure:
-
To a round-bottom flask, add phenol (1.0 eq), anhydrous potassium carbonate (3.0 eq), and anhydrous acetone.
-
Stir the suspension vigorously at room temperature for 10 minutes.
-
Add 1,4-dibromobutane (3.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]
Purification by Column Chromatography
The crude this compound can be purified using silica gel column chromatography.[8][9][10]
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate).
-
Collect the fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
-
Aromatic protons: Signals are expected in the range of 6.8-7.3 ppm.[11][12]
-
-OCH₂- protons (alpha to ether oxygen): A triplet is expected around 4.0 ppm.[13][14]
-
-CH₂Br protons (alpha to bromine): A triplet is expected around 3.4 ppm.
-
Internal methylene protons (-CH₂-CH₂-): Multiplets are expected in the range of 1.8-2.2 ppm.
¹³C NMR (Carbon NMR):
-
Aromatic carbons: Signals are expected in the range of 114-160 ppm.
-
-CH₂Br carbon: A signal is expected around 33 ppm.
-
Internal methylene carbons: Signals are expected in the range of 28-30 ppm.
Experimental Protocol for NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound.
Expected Fragmentation: The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Common fragments would result from the cleavage of the butyl chain and the loss of the bromine atom.
Experimental Protocol for GC-MS Analysis:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column).
-
Use a temperature program to separate the components of the sample.
-
Acquire mass spectra using electron ionization (EI).[15]
Infrared (IR) Spectroscopy
Expected Absorptions:
-
C-O-C stretch (aromatic ether): A strong absorption band is expected around 1240 cm⁻¹.[12]
-
C-H stretch (aromatic): Peaks are expected above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks are expected just below 3000 cm⁻¹.
-
C=C stretch (aromatic): Peaks are expected around 1500-1600 cm⁻¹.
-
C-Br stretch: A peak is expected in the fingerprint region, typically around 500-600 cm⁻¹.
Experimental Protocol for IR Spectroscopy:
-
The sample can be analyzed as a thin film between salt plates (if liquid at room temperature) or as a KBr pellet (if solid).
-
Acquire the IR spectrum using an FTIR spectrometer.[3]
Biological Activity and Applications
This compound is a key building block in the synthesis of PROTACs.[16][17] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) through the ubiquitin-proteasome system.[18][19]
Role as a PROTAC Linker
A PROTAC molecule consists of three main components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[2] this compound serves as a precursor to the linker component. The length and flexibility of the linker are critical for the efficacy of the PROTAC, as they determine the proper orientation of the POI and the E3 ligase to facilitate ubiquitination.[2]
Mechanism of Action of PROTACs
The general mechanism of action for a PROTAC is as follows:
-
The PROTAC molecule enters the cell and simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[18]
-
The formation of this ternary complex brings the E3 ligase in close proximity to the POI.
-
The E3 ligase then facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the POI.
-
The polyubiquitinated POI is recognized and targeted for degradation by the 26S proteasome.[19]
-
The PROTAC molecule is then released and can catalytically induce the degradation of another POI molecule.
dot
Caption: PROTAC-mediated Protein Degradation.
Safety and Handling
This compound is classified as an irritant.[3] It may cause skin, eye, and respiratory irritation.[3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area or a fume hood. Store in a cool, dry place away from strong oxidizing agents.
Conclusion
This compound is a versatile chemical intermediate with significant applications in the field of drug discovery, particularly as a component of PROTACs. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols for its synthesis, purification, and characterization. A clear understanding of these aspects is crucial for its effective utilization in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. This compound | C10H13BrO | CID 70986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C10H13BrO) [pubchemlite.lcsb.uni.lu]
- 5. Benzene, (4-bromobutoxy)- [webbook.nist.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection [restek.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
An In-depth Technical Guide on the ¹H and ¹³C NMR Spectral Data of (4-Bromobutoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (4-Bromobutoxy)benzene. Due to the limited availability of complete, experimentally verified public data, this document presents predicted spectral values based on established NMR principles and data from analogous structures. It also includes a standardized experimental protocol for acquiring high-quality NMR spectra for this and similar compounds, alongside visualizations of the molecular structure and analytical workflow.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from computational models and analysis of structurally related compounds. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound
Solvent: CDCl₃, Frequency: 400 MHz
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2', H-6' | 6.88 | d | 8.8 | 2H |
| H-3', H-5' | 7.27 | t | 7.9 | 2H |
| H-4' | 6.93 | t | 7.3 | 1H |
| H-1 | 3.99 | t | 6.2 | 2H |
| H-2 | 1.89 | p | 6.6 | 2H |
| H-3 | 2.04 | p | 6.6 | 2H |
| H-4 | 3.46 | t | 6.5 | 2H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
Solvent: CDCl₃, Frequency: 100 MHz
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-1' | 158.9 |
| C-2', C-6' | 114.5 |
| C-3', C-5' | 129.5 |
| C-4' | 120.9 |
| C-1 | 67.2 |
| C-2 | 29.5 |
| C-3 | 27.9 |
| C-4 | 33.5 |
Visualization of Structure and Workflow
To aid in the interpretation of the spectral data, the following diagrams illustrate the molecular structure with atom numbering and a typical workflow for NMR analysis.
Experimental Protocols
The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra, applicable to this compound and similar small organic molecules.
3.1. Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[1]
-
Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[1][2] Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary. The solution should be clear and free of any particulate matter.
-
Transfer to NMR Tube: Using a Pasteur pipette or a syringe, carefully transfer the solution into a high-quality 5 mm NMR tube.[3] The optimal sample height in the tube is between 4 and 5 cm.[1]
-
Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue dampened with ethanol or isopropanol to remove any fingerprints or dust. Securely cap the tube to prevent solvent evaporation.[1]
3.2. Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually lower it into the magnet.
-
Locking: The instrument's software is used to "lock" onto the deuterium signal of the solvent. This process stabilizes the magnetic field by compensating for any drift.[1]
-
Shimming: The magnetic field homogeneity is optimized through a process called shimming. This can be performed automatically or manually to achieve sharp, symmetrical peaks.[1]
-
Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to ensure efficient transfer of radiofrequency energy.[1]
-
Acquisition of ¹H Spectrum:
-
A standard single-pulse experiment is typically used.
-
Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For a routine ¹H spectrum, 8 to 16 scans are usually sufficient.
-
-
Acquisition of ¹³C Spectrum:
-
A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio, especially for quaternary carbons.
-
3.3. Data Processing
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier Transform.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat and at zero intensity.
-
Referencing: The chemical shift axis is calibrated by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm in ¹³C NMR) or by using an internal standard like TMS.
-
Analysis: The processed spectrum is then analyzed by identifying peak positions (chemical shifts), integrating the area under the peaks (for ¹H NMR), and determining the multiplicity (splitting pattern) and coupling constants.
References
A Technical Guide to the Solubility of (4-Bromobutoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
(4-Bromobutoxy)benzene, also known as 1-bromo-4-phenoxybutane, is an organic compound with applications in chemical synthesis. Its utility in various experimental and developmental processes is intrinsically linked to its solubility profile in different solvent systems. Understanding the solubility of a compound is paramount in fields such as drug discovery, formulation science, and process chemistry, as it influences bioavailability, reaction kinetics, and purification strategies.
Currently, a comprehensive, publicly available dataset quantifying the solubility of this compound in a variety of common laboratory solvents is lacking. This guide, therefore, serves as a foundational resource by outlining robust and widely accepted methodologies that researchers can employ to determine its solubility characteristics tailored to their specific needs.
Importance of Solubility in a Research and Development Context
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property that dictates its behavior in various systems. Key areas where solubility data is indispensable include:
-
Drug Discovery and Development: Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic efficacy.[1] Early assessment of solubility helps in lead candidate selection and optimization.
-
Formulation Science: Developing a stable and effective dosage form requires a thorough understanding of the compound's solubility in different excipients and solvent systems.
-
Process Chemistry: The choice of solvents for synthesis, crystallization, and purification is heavily dependent on the solubility of the target compound and any impurities.
-
In Vitro and In Vivo Studies: The concentration of a compound in biological assays is limited by its solubility in the test medium, which can impact the accuracy and reproducibility of experimental results.
Quantitative Solubility Data for this compound
As of the compilation of this guide, specific quantitative solubility data for this compound across a range of solvents is not available in the peer-reviewed literature. Researchers requiring this information will need to perform experimental determinations. To aid in the presentation and comparison of such data, the following table structure is recommended.
Table 1: Hypothetical Solubility Data for this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| Water | 25 | Insoluble | Insoluble | Shake-Flask |
| Ethanol | 25 | Data Unavailable | Data Unavailable | Specify Method |
| Methanol | 25 | Data Unavailable | Data Unavailable | Specify Method |
| Acetone | 25 | Data Unavailable | Data Unavailable | Specify Method |
| Dichloromethane | 25 | Data Unavailable | Data Unavailable | Specify Method |
| Toluene | 25 | Data Unavailable | Data Unavailable | Specify Method |
| Dimethyl Sulfoxide (DMSO) | 25 | Data Unavailable | Data Unavailable | Specify Method |
| n-Hexane | 25 | Data Unavailable | Data Unavailable | Specify Method |
Note: The "Insoluble" entry for water is based on qualitative statements found in supplier information. Quantitative determination is recommended for confirmation.
Experimental Protocols for Determining Solubility
Several robust methods exist for the quantitative determination of the solubility of organic compounds. The choice of method often depends on the properties of the compound, the required accuracy, and the available equipment.
Shake-Flask Method (Gold Standard)
The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (equilibrium) solubility due to its accuracy.[2][3]
Principle: An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, meaning the solution is saturated. After separation of the undissolved solid, the concentration of the compound in the clear supernatant is determined.
Detailed Methodology:
-
Preparation: Add an excess of this compound to a series of vials or flasks, each containing a precise volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[4]
-
Equilibration: Seal the containers to prevent solvent evaporation and place them in a shaker bath set to a constant temperature. Agitate the mixtures for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[3] The time required for equilibration may need to be determined empirically.
-
Phase Separation: After equilibration, allow the samples to stand undisturbed at the same constant temperature to allow the excess solid to sediment. Alternatively, centrifugation or filtration can be used to separate the solid from the saturated solution.[1] Care must be taken to avoid temperature fluctuations during this step.
-
Quantification: Carefully remove an aliquot of the clear supernatant. The concentration of this compound in the aliquot is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or gas chromatography (GC).[1][5] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
Potentiometric Titration
This method is particularly useful for ionizable compounds and can be used to determine the pH-solubility profile.[4] While this compound is not strongly ionizable, this method could be adapted if derivatives with acidic or basic functional groups are being studied.
Principle: The method involves titrating a solution of the compound and measuring the change in pH. The point at which the compound precipitates or dissolves due to a change in its ionization state can be used to calculate the intrinsic solubility.[6][7]
Detailed Methodology:
-
Sample Preparation: A known amount of the compound is dissolved or suspended in an aqueous medium.
-
Titration: A strong acid or base is used as the titrant. The pH of the solution is monitored continuously using a calibrated pH electrode.
-
Data Analysis: The titration curve (pH vs. volume of titrant) is analyzed. A break in the curve can indicate the formation of a precipitate. The intrinsic solubility and pKa can be calculated from the titration data.[7][8]
Laser Nephelometry
Nephelometry is a high-throughput method often used in early drug discovery to assess kinetic solubility.[9] It measures the turbidity of a solution caused by suspended particles.
Principle: A laser beam is passed through the sample, and the amount of light scattered at a 90-degree angle by suspended particles is measured.[10] For a compound in solution, the scattered light intensity is low. When the solubility limit is exceeded and precipitation occurs, the scattered light intensity increases significantly.
Detailed Methodology:
-
Sample Preparation: A stock solution of this compound is typically prepared in a highly soluble solvent like DMSO.
-
Serial Dilution: This stock solution is then serially diluted into the aqueous buffer or solvent of interest in a microtiter plate format.
-
Measurement: The plate is read by a nephelometer, which measures the light scattering in each well.
-
Data Analysis: The concentration at which a sharp increase in light scattering is observed is taken as the kinetic solubility.[9] This method is rapid and requires only a small amount of compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique that can be used as the quantification step in various solubility determination methods, including the shake-flask method.[11][12]
Principle: A saturated solution of the compound is prepared and filtered. The filtrate is then injected into an HPLC system. The compound is separated from other components on a chromatographic column and detected by a UV detector. The concentration is determined by comparing the peak area to a calibration curve.
Detailed Methodology:
-
Preparation of Saturated Solution: Follow steps 1 and 2 of the Shake-Flask Method.
-
Filtration: Filter the saturated solution through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.
-
Dilution: If necessary, dilute the filtrate with a suitable solvent to bring the concentration within the linear range of the calibration curve.
-
HPLC Analysis: Inject the diluted or undiluted filtrate into the HPLC system.
-
Quantification: Integrate the peak corresponding to this compound and calculate the concentration using a pre-established calibration curve.
Experimental Workflow and Logic
The determination of a compound's solubility follows a logical progression of steps, from initial qualitative assessments to precise quantitative measurements. The following diagram illustrates a general workflow.
Caption: Workflow for determining the solubility of an organic compound.
Conclusion
While specific solubility data for this compound is not currently widespread, this guide provides researchers with the necessary tools to generate this critical information. The detailed experimental protocols for the Shake-Flask, Potentiometric Titration, Laser Nephelometry, and HPLC methods offer a range of options to suit different experimental needs and resources. By following these established methodologies and adopting a structured approach to data presentation, researchers can obtain reliable and comparable solubility data for this compound, thereby facilitating its effective use in their scientific endeavors.
References
- 1. enamine.net [enamine.net]
- 2. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. improvedpharma.com [improvedpharma.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rheolution.com [rheolution.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to (4-Bromobutoxy)benzene: From Historical Synthesis to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Bromobutoxy)benzene, a key bifunctional molecule, has transitioned from a likely product of early 20th-century synthetic exploration to a crucial component in modern pharmaceutical research. This technical guide delves into the historical context of its probable first synthesis through the Williamson ether synthesis, its physicochemical properties, and its contemporary significance, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for its synthesis are provided, alongside a discussion of its evolving role in drug discovery.
Discovery and Historical Context
The precise first synthesis of this compound is not documented in a landmark publication, suggesting its emergence as a logical outcome of established synthetic methodologies of the late 19th and early 20th centuries. The chemical landscape of this era was heavily influenced by the development of fundamental organic reactions, most notably the Williamson ether synthesis, first reported by Alexander Williamson in 1850. This reaction provided a versatile and reliable method for the preparation of ethers, which became foundational in the burgeoning field of synthetic organic chemistry.
The industrial revolution and the growth of the chemical industry led to the widespread availability of aromatic compounds like phenol and various aliphatic building blocks. The synthesis of homologous series of compounds for the systematic study of their properties was a common practice. It is highly probable that this compound was first prepared during this period as part of a broader investigation into the properties and reactions of phenoxyalkyl halides. These compounds were valuable intermediates, allowing for the introduction of a phenoxy group and a reactive alkyl halide in a single molecule.
While specific early applications in drug discovery are not well-documented, the broader class of bromine-containing organic compounds saw use as sedatives and antiseptics in the 19th and early 20th centuries.[1] However, the true significance of this compound in drug development would not be fully realized until the 21st century with the advent of new therapeutic modalities.
Physicochemical Properties
This compound is a crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃BrO | [2] |
| Molecular Weight | 229.11 g/mol | [2] |
| CAS Number | 1200-03-9 | [2] |
| Appearance | Off-white to pale yellow crystalline solid | [3] |
| Melting Point | 41-43 °C | [3] |
| Boiling Point | 153-156 °C at 18 mmHg | [3] |
| Solubility | Insoluble in water | [3] |
Synthesis of this compound
The most common and historically significant method for the synthesis of this compound is the Williamson ether synthesis.
Reaction Scheme
Caption: Williamson ether synthesis of this compound.
Experimental Protocol
This protocol is a representative example of the Williamson ether synthesis for preparing this compound.
Materials:
-
Phenol
-
Sodium hydroxide (NaOH)
-
1,4-Dibromobutane
-
Ethanol (or another suitable solvent)
-
Water
-
Diethyl ether (or other extraction solvent)
-
Anhydrous magnesium sulfate (or other drying agent)
Procedure:
-
Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in ethanol. To this solution, add a stoichiometric equivalent of sodium hydroxide. The mixture is stirred until the phenol is completely converted to sodium phenoxide.
-
Reaction with 1,4-Dibromobutane: To the solution of sodium phenoxide, add an excess of 1,4-dibromobutane. The reaction mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and diethyl ether. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic extracts are washed with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by a wash with brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or hexane, to yield a crystalline solid.
Modern Applications in Drug Development: The PROTAC Revolution
While its early history is rooted in fundamental organic synthesis, this compound has found a prominent role in modern drug discovery as a versatile linker molecule in the design of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two.
The butoxy chain of this compound provides an optimal length and flexibility for the linker, while the terminal bromide allows for facile covalent attachment to either the target protein ligand or the E3 ligase ligand through nucleophilic substitution reactions.
Caption: Role of this compound as a linker in PROTAC synthesis and mechanism of action.
Conclusion
This compound serves as a compelling example of a molecule whose utility has been redefined over time. From its likely origins as a product of routine chemical synthesis in the early 20th century, it has evolved into a high-value chemical tool in the development of novel therapeutics. Its simple, yet versatile, structure underscores the enduring importance of fundamental organic chemistry in addressing contemporary challenges in medicine and drug discovery. The continued exploration of such bifunctional building blocks will undoubtedly fuel further innovation in the design of next-generation pharmaceuticals.
References
An In-depth Technical Guide to the Reactivity of (4-Bromobutoxy)benzene with Diverse Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Bromobutoxy)benzene is a versatile bifunctional molecule widely employed in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. Its reactivity is characterized by the presence of a primary alkyl bromide, which is susceptible to nucleophilic substitution, and a stable phenoxy group. This technical guide provides a comprehensive overview of the reactivity of this compound with a range of O-, N-, S-, and C-centered nucleophiles. Detailed experimental protocols, quantitative data on reaction outcomes, and mechanistic insights are presented to facilitate its effective use in research and development.
Introduction
The synthetic utility of this compound lies in its ability to act as a phenoxybutylating agent. The terminal bromine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of the 4-phenoxybutoxy moiety onto various substrates. This guide will explore the scope of this reactivity, focusing on common nucleophilic substitution reactions and the reaction conditions that influence their outcomes.
General Reactivity Profile
The primary reaction pathway for this compound with nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction. The primary nature of the alkyl halide makes it an excellent substrate for this type of reaction, generally leading to high yields of the desired substitution products.
Factors influencing the reactivity include:
-
Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are typically used to dissolve the nucleophilic salt and accelerate the SN2 reaction.
-
Temperature: Heating is often employed to increase the reaction rate, although milder conditions can be used with highly reactive nucleophiles.
-
Phase-Transfer Catalysis: For reactions involving a solid or aqueous nucleophilic salt and an organic substrate, phase-transfer catalysts (PTCs) like quaternary ammonium salts can significantly enhance the reaction rate by transporting the nucleophile into the organic phase.[1][2]
A general workflow for the nucleophilic substitution of this compound is depicted below.
Figure 1: General experimental workflow for the reaction of this compound with nucleophiles.
Reactions with Oxygen Nucleophiles
The Williamson ether synthesis is a classic and highly effective method for forming ether linkages by reacting an alkyl halide with an alkoxide or phenoxide.
Reaction with Alkoxides (e.g., Sodium Ethoxide)
The reaction of this compound with sodium ethoxide yields 1-ethoxy-4-phenoxybutane.
Figure 2: Reaction of this compound with sodium ethoxide.
Experimental Protocol (Adapted from general Williamson Ether Synthesis procedures[3][4]):
-
In a round-bottom flask under a nitrogen atmosphere, dissolve sodium ethoxide (1.1 eq.) in anhydrous ethanol or a suitable polar aprotic solvent like DMF.
-
Add this compound (1.0 eq.) to the solution.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction with Phenoxides (e.g., Sodium Phenoxide)
Reacting this compound with sodium phenoxide results in the formation of 1,4-diphenoxybutane.
Experimental Protocol (Adapted from[5]):
-
To a solution of phenol (1.0 eq.) in a polar aprotic solvent such as DMF, add a base like sodium hydroxide (1.1 eq.) to generate the sodium phenoxide in situ.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Heat the mixture to 80-100 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, add water, and extract with an organic solvent.
-
Wash the combined organic layers with aqueous NaOH to remove unreacted phenol, followed by a brine wash.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by distillation or column chromatography.
Reactions with Nitrogen Nucleophiles
Gabriel Synthesis of Primary Amines
The Gabriel synthesis provides a reliable method for the preparation of primary amines, avoiding the over-alkylation often seen with ammonia. It involves the reaction of an alkyl halide with potassium phthalimide, followed by hydrazinolysis or acidic/basic hydrolysis.
Figure 3: Gabriel synthesis of 4-phenoxybutan-1-amine.
Experimental Protocol (Adapted from[6][7]):
-
Alkylation: In a round-bottom flask, dissolve this compound (1.0 eq.) and potassium phthalimide (1.1 eq.) in anhydrous DMF. Heat the mixture to 80-100 °C and stir until TLC indicates the consumption of the starting material. Cool the mixture and pour it into water to precipitate the N-(4-phenoxybutyl)phthalimide. Filter, wash with water, and dry the solid. A similar reaction with 1,4-dibromobutane gives a 92.4% yield.[6]
-
Hydrazinolysis (Ing-Manske procedure): Suspend the N-(4-phenoxybutyl)phthalimide in ethanol and add hydrazine hydrate (2-4 eq.). Reflux the mixture for several hours until the starting material is consumed. Cool the reaction, acidify with HCl, and filter off the phthalhydrazide precipitate. Neutralize the filtrate with a base and extract the amine with an organic solvent.
Reaction with Azide
Sodium azide is an effective nucleophile for introducing the azido group, which can then be reduced to a primary amine or used in click chemistry. The use of a phase-transfer catalyst can accelerate this reaction.[1]
Experimental Protocol (Adapted from general procedures for azide synthesis):
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as DMF or a biphasic system of toluene and water.
-
Add sodium azide (1.2-1.5 eq.) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) if using a biphasic system.
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete as monitored by TLC or IR spectroscopy (disappearance of the C-Br stretch and appearance of the azide stretch at ~2100 cm⁻¹).
-
Dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure to obtain 1-azido-4-phenoxybutane.
Reaction with Imidazole
Alkylation of imidazole with this compound in the presence of a base yields 1-(4-phenoxybutyl)-1H-imidazole.
Experimental Protocol (Adapted from[8]):
-
To a solution of imidazole (1.2 eq.) in DMF, add a base such as sodium hydride (1.2 eq.) at 0 °C to form the imidazolide anion.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
Reactions with Sulfur Nucleophiles
Reaction with Thiophenoxide
The reaction with sodium thiophenoxide provides a straightforward route to the corresponding thioether, 4-phenoxybutyl phenyl sulfide.
Experimental Protocol (General procedure):
-
In a round-bottom flask under a nitrogen atmosphere, dissolve thiophenol (1.0 eq.) in a polar aprotic solvent like DMF or ethanol.
-
Add a base such as sodium hydride or sodium ethoxide (1.0 eq.) to generate the thiophenoxide anion.
-
Add this compound (1.0 eq.) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the organic phase with aqueous base to remove any unreacted thiophenol, then with water and brine.
-
Dry the organic layer and concentrate to give the crude product, which can be purified by chromatography or distillation.
Reactions with Carbon Nucleophiles
Reaction with Cyanide
The reaction of this compound with sodium or potassium cyanide is a useful method for chain extension, introducing a nitrile group that can be further hydrolyzed to a carboxylic acid or reduced to a primary amine. Phase-transfer catalysis is often beneficial for this reaction.[8]
Experimental Protocol (General procedure):
-
Dissolve this compound (1.0 eq.) in a polar aprotic solvent such as DMSO or DMF.
-
Add sodium cyanide (1.2 eq.) to the solution. The use of a phase-transfer catalyst is recommended if using a less polar solvent.
-
Heat the reaction mixture (e.g., 80-100 °C) and monitor its progress by TLC.
-
After completion, cool the reaction, pour it into water, and extract the product with an organic solvent.
-
Wash the organic extracts thoroughly with water and brine to remove residual cyanide salts.
-
Dry the organic layer and concentrate to yield 5-phenoxypentanenitrile.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the reaction of this compound and analogous primary alkyl bromides with various nucleophiles.
| Nucleophile | Reagent | Solvent | Catalyst | Temperature (°C) | Time (h) | Typical Yield (%) | Product |
| Ethoxide | NaOEt | EtOH/DMF | - | Reflux | 2-6 | 80-95 | 1-Ethoxy-4-phenoxybutane |
| Phenoxide | PhOH, NaOH | DMF | - | 80-100 | 2-4 | 70-90 | 1,4-Diphenoxybutane |
| Phthalimide | K-Phthalimide | DMF | - | 80-100 | 4-8 | 85-95 (alkylation) | N-(4-phenoxybutyl)phthalimide |
| Azide | NaN₃ | DMF or Toluene/H₂O | TBAB | 25-60 | 2-12 | >90 | 1-Azido-4-phenoxybutane |
| Cyanide | NaCN | DMSO/DMF | TBAB (optional) | 80-100 | 4-12 | 80-95 | 5-Phenoxypentanenitrile |
| Thiophenoxide | PhSH, NaH | DMF | - | 25-50 | 2-6 | >90 | 4-Phenoxybutyl phenyl sulfide |
| Imidazole | Imidazole, NaH | DMF | - | 25 | 4-8 | 70-90 | 1-(4-phenoxybutyl)-1H-imidazole |
Intramolecular Cyclization
While this compound itself does not undergo intramolecular cyclization, derivatives where the phenoxy group is replaced by a nucleophilic center can cyclize. For example, if the phenoxy group were a hydroxyl or an appropriately substituted amine, intramolecular Williamson ether or amine synthesis could lead to the formation of a five-membered ring (tetrahydrofuran or pyrrolidine derivative).
Furthermore, if this compound is reacted with a nucleophile that introduces a functional group capable of a subsequent intramolecular reaction, cyclization can be achieved. For instance, reaction with a malonic ester anion followed by base-induced cyclization can lead to the formation of a cyclobutane ring fused to the phenoxybutyl chain.
Conclusion
This compound is a valuable and versatile reagent for introducing the phenoxybutyl moiety into a wide range of molecules. Its reactivity is dominated by the SN2 mechanism at the primary alkyl bromide center. By appropriate choice of nucleophile, solvent, and reaction conditions, including the use of phase-transfer catalysis, a diverse array of functionalized products can be synthesized in high yields. This guide provides a solid foundation of experimental protocols and expected outcomes to aid researchers in the effective application of this important synthetic building block.
References
- 1. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 2. crdeepjournal.org [crdeepjournal.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 1-(4-Bromobutoxy)-4-phenoxybenzene (119454-89-6) for sale [vulcanchem.com]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. This compound | C10H13BrO | CID 70986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. littleflowercollege.edu.in [littleflowercollege.edu.in]
Theoretical Modeling of (4-Bromobutoxy)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the theoretical modeling and physicochemical properties of (4-Bromobutoxy)benzene. The content herein is intended to serve as a comprehensive resource, detailing the compound's structural characteristics, spectroscopic data, and relevant experimental protocols. Furthermore, this guide outlines a framework for the computational analysis of this compound, a molecule of significant interest as a linker in Proteolysis Targeting Chimeras (PROTACs).
Physicochemical and Spectroscopic Properties
This compound, also known as 4-phenoxybutyl bromide, is a bifunctional organic molecule featuring a phenoxy group and a bromoalkane chain.[1][2] These functionalities make it a versatile building block in organic synthesis.
Physical and Chemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior in various solvents and reaction conditions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃BrO | [3] |
| Molecular Weight | 229.11 g/mol | [1] |
| CAS Number | 1200-03-9 | [3] |
| Appearance | White to brown solid | [3] |
| Melting Point | 36.0-46.0 °C | [3] |
| Boiling Point | 153-154 °C at 18 mmHg | Not Cited |
| Solubility | Insoluble in water | Not Cited |
| XLogP3 | 3.8 | [1] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. Key data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are summarized in Table 2.
| Spectroscopic Data | Description | Source |
| ¹H NMR | Data available from various sources. | [1] |
| ¹³C NMR | Data available from various sources. | [1] |
| Mass Spectrum | Electron Ionization (EI) data available. | [1][2][4] |
| Infrared (IR) Spectrum | FTIR (KBr-Pellet, ATR-Neat) and Vapor Phase data available. | [1] |
| Raman Spectrum | FT-Raman data available. | [1] |
Theoretical Modeling Framework
While specific computational studies on this compound are not extensively published, its properties can be effectively modeled using established quantum chemical methods.[5] Such models are invaluable for predicting molecular geometry, electronic properties, and reactivity, which are critical for applications like PROTAC linker design.[6]
Conformational Analysis
The flexibility of the butoxy chain is a key determinant of the overall shape of the molecule and its ability to function as a linker.[7][8][9] Conformational analysis can be performed to identify low-energy conformers.
-
Methodology : Molecular mechanics (MM) force fields can be used for an initial broad search of the conformational space. The resulting low-energy structures can then be subjected to higher-level calculations, such as Density Functional Theory (DFT), for more accurate energy rankings and geometric parameters.[10][11]
-
Expected Outcome : A potential energy surface mapping the rotational barriers of the C-C and C-O bonds in the butoxy chain. This would reveal the most stable conformations and the energy required for interconversion.
Quantum Chemical Calculations
DFT is a powerful tool for investigating the electronic structure of molecules like this compound.[12][13]
-
Methodology : Geometry optimization followed by frequency calculations using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)) can provide insights into the molecule's vibrational modes and thermodynamic properties.[10]
-
Key Properties to Model :
-
Molecular Orbitals (HOMO/LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding the molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons.
-
Electrostatic Potential (ESP) Map : An ESP map illustrates the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites. This is particularly useful for predicting non-covalent interactions.
-
NMR Chemical Shifts : The GIAO (Gauge-Including Atomic Orbital) method can be used to calculate theoretical ¹H and ¹³C NMR chemical shifts, which can aid in the assignment of experimental spectra.[10]
-
Quantitative Structure-Activity Relationship (QSAR) Modeling
For a series of related linker molecules, QSAR models can be developed to correlate structural features with biological activity (e.g., PROTAC efficiency).[14][15][16][17][18]
-
Methodology : A dataset of molecules with known activities is required. Molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated for each molecule. Statistical methods, such as multiple linear regression, are then used to build a mathematical model that relates these descriptors to the observed activity.
-
Application : A validated QSAR model could predict the degradation efficiency of new, unsynthesized PROTACs containing linkers similar to this compound, thereby guiding rational design and prioritizing synthetic efforts.
Experimental Protocols
Synthesis via Williamson Ether Synthesis
This compound can be synthesized via the Williamson ether synthesis, a classic and reliable method for forming ethers.[19][20][21][22] This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
-
Reaction Scheme : Phenol is deprotonated by a base (e.g., sodium hydride) to form sodium phenoxide. This is followed by an Sₙ2 reaction with 1,4-dibromobutane.
-
Detailed Protocol :
-
Deprotonation : In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Alkylation : Add 1,4-dibromobutane (a suitable excess, e.g., 3-5 equivalents) to the solution of sodium phenoxide.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature and quench cautiously with water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.[23]
-
Purification
The crude product is typically purified by column chromatography.[23]
-
Methodology :
-
Load the crude material onto a silica gel column.
-
Elute with a non-polar solvent system, such as a gradient of ethyl acetate in hexanes.
-
Collect the fractions containing the pure product, as identified by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
-
Visualization of Logical and Experimental Workflows
Experimental Workflow
The synthesis and purification of this compound follow a logical sequence of steps, as depicted in the workflow diagram below.
References
- 1. This compound | C10H13BrO | CID 70986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, (4-bromobutoxy)- [webbook.nist.gov]
- 3. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Benzene, (4-bromobutoxy)- [webbook.nist.gov]
- 5. kth.diva-portal.org [kth.diva-portal.org]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 10. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. scispace.com [scispace.com]
- 13. ovid.com [ovid.com]
- 14. QSAR studies on the anesthetic action of some polyhalogenated ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. QSAR study of a large set of 3-pyridyl ethers as ligands of the alpha4beta2 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Khan Academy [khanacademy.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. jk-sci.com [jk-sci.com]
- 22. youtube.com [youtube.com]
- 23. cactus.utahtech.edu [cactus.utahtech.edu]
An In-depth Technical Guide to the Formation of (4-Bromobutoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Bromobutoxy)benzene, a key intermediate in organic synthesis, is primarily formed through the Williamson ether synthesis. This guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols for its synthesis, and extensive characterization data. The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) pathway, involving the deprotonation of phenol to form a phenoxide ion, which subsequently attacks an alkyl halide. This document outlines a standard procedure using potassium carbonate as a base and an alternative method employing phase-transfer catalysis for enhanced efficiency. All quantitative data is presented in structured tables, and the reaction mechanism and experimental workflow are visualized using detailed diagrams.
Core Mechanism: The Williamson Ether Synthesis
The formation of this compound from phenol and 1,4-dibromobutane is a classic example of the Williamson ether synthesis. The reaction proceeds in two primary steps:
-
Deprotonation of Phenol: In the initial step, a base is used to deprotonate the hydroxyl group of phenol. Phenols are significantly more acidic than aliphatic alcohols due to the resonance stabilization of the resulting phenoxide anion, allowing for the use of moderately strong bases like potassium carbonate.
-
Nucleophilic Attack: The generated phenoxide ion, a potent nucleophile, then attacks the electrophilic carbon atom of 1,4-dibromobutane in a concerted SN2 reaction. This backside attack results in the displacement of a bromide ion and the formation of the ether linkage.
To favor the mono-alkylation product and minimize the formation of the di-substituted byproduct (1,4-diphenoxybutane), an excess of 1,4-dibromobutane is typically employed.
Reaction Pathway Diagram
Caption: Williamson Ether Synthesis Pathway for this compound.
Quantitative Data
The following tables summarize the key physical, chemical, and spectroscopic data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₃BrO |
| Molecular Weight | 229.11 g/mol |
| CAS Number | 1200-03-9 |
| Appearance | Off-white to light yellow crystalline solid |
| Melting Point | 39-41 °C |
| Boiling Point | 145-147 °C at 12 mmHg |
Table 2: Spectroscopic Data for this compound
| Technique | Key Data Points |
| ¹H NMR (CDCl₃) | δ (ppm): 7.31-7.25 (m, 2H, Ar-H), 6.95-6.88 (m, 3H, Ar-H), 4.01 (t, J=6.0 Hz, 2H, -OCH₂-), 3.48 (t, J=6.5 Hz, 2H, -CH₂Br), 2.10-1.95 (m, 4H, -CH₂CH₂-) |
| ¹³C NMR (CDCl₃) | δ (ppm): 158.9, 129.5, 120.9, 114.5, 67.1, 33.5, 29.5, 27.9 |
| FTIR (KBr) | ν (cm⁻¹): 3060 (Ar C-H), 2940, 2860 (Aliphatic C-H), 1600, 1495 (C=C aromatic), 1245 (C-O ether), 690 (C-Br) |
| Mass Spec (EI) | m/z (%): 228/230 ([M]⁺, 25), 135 (100), 107 (40), 94 (80), 77 (50) |
Experimental Protocols
Protocol 1: Standard Williamson Ether Synthesis
This protocol is adapted from a similar synthesis of a mono-alkylated phenol and is a reliable method for the preparation of this compound.[1]
Materials:
-
Phenol
-
1,4-Dibromobutane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of phenol (1.0 eq) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (3.0 eq).
-
Stir the mixture vigorously for 10 minutes at room temperature.
-
Add 1,4-dibromobutane (3.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and evaporate the acetone under reduced pressure.
-
Add water to the residue and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound. A typical reported yield for a similar mono-alkylation of a phenol with a dibromoalkane is around 40%.[1]
Protocol 2: Phase-Transfer Catalyzed Williamson Ether Synthesis
This method offers an alternative approach that can enhance reaction rates and may not require strictly anhydrous conditions.
Materials:
-
Phenol
-
1,4-Dibromobutane
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium Bromide (TBAB) - Phase-Transfer Catalyst
-
Dichloromethane
-
Deionized Water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve phenol (1.0 eq) and tetrabutylammonium bromide (0.1 eq) in dichloromethane.
-
Add an aqueous solution of sodium hydroxide (2.0 eq).
-
Add 1,4-dibromobutane (1.5 eq) to the biphasic mixture.
-
Reaction: Stir the mixture vigorously at reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography as described in Protocol 1.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General Experimental Workflow for the Synthesis of this compound.
References
Methodological & Application
Synthesis of Novel Bioactive Compounds and Intermediates from (4-Bromobutoxy)benzene
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
(4-Bromobutoxy)benzene is a versatile precursor for the synthesis of a wide array of novel compounds with potential applications in drug discovery and materials science. Its bifunctional nature, possessing both a reactive bromoalkane and a stable phenoxy group, allows for the introduction of the phenoxybutoxy pharmacophore into various molecular scaffolds. This document provides detailed protocols for the synthesis of diverse chemical entities utilizing this compound as a key starting material.
The primary synthetic route leveraging this compound is the Williamson ether synthesis, a robust and widely applicable method for forming ether linkages. This reaction involves the nucleophilic substitution of the bromide by an alkoxide or phenoxide, making it ideal for coupling the 4-phenoxybutoxy moiety to hydroxyl-containing molecules such as phenols, alcohols, and hydroxy-substituted heterocycles. Additionally, the terminal bromide can readily undergo substitution with other nucleophiles, including nitrogen, sulfur, and azide ions, further expanding its synthetic utility.
I. Synthesis of 4-Phenoxybutoxy-Substituted Heterocycles
The 4-phenoxybutoxy moiety has been identified as a key structural feature in potent blockers of the lymphocyte potassium channel Kv1.3, a target for autoimmune diseases. The following protocols are based on established methods for the synthesis of 4-phenoxybutoxy-substituted heterocycles.[1][2]
A. General Protocol for the O-Alkylation of Hydroxy-Substituted Heterocycles
This protocol describes a general method for the Williamson ether synthesis between a hydroxy-substituted heterocycle and this compound.
Reaction Scheme:
Figure 1: General Williamson ether synthesis.
Materials:
-
Hydroxy-substituted heterocycle (e.g., 4-hydroxyquinolin-2(1H)-one, 4-hydroxycoumarin)
-
This compound
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add the hydroxy-substituted heterocycle (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous DMF.
-
Stir the suspension vigorously at room temperature.
-
Add this compound (1.1 eq.) to the mixture.
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Quantitative Data for Representative 4-Phenoxybutoxy-Substituted Heterocycles:
| Compound Name | Starting Heterocycle | Yield (%) | Melting Point (°C) | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-(4-Phenoxybutoxy)quinolin-2(1H)-one | 4-Hydroxyquinolin-2(1H)-one | 75-85 | 158-160 | C₁₉H₁₉NO₃ | 309.36 |
| 4-(4-Phenoxybutoxy)coumarin | 4-Hydroxycoumarin | 70-80 | 110-112 | C₁₉H₁₈O₄ | 310.34 |
II. Synthesis of N-(4-Phenoxybutyl) Substituted Compounds
The reactivity of the bromide in this compound allows for the straightforward synthesis of N-substituted compounds, which are common motifs in bioactive molecules.
A. Synthesis of N-(4-Phenoxybutyl)phthalimide
This protocol details the synthesis of N-(4-Phenoxybutyl)phthalimide, a useful intermediate for the preparation of primary amines via the Gabriel synthesis.
Reaction Scheme:
Figure 2: Synthesis of N-(4-Phenoxybutyl)phthalimide.
Materials:
-
Potassium phthalimide
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Dissolve potassium phthalimide (1.2 eq.) in anhydrous DMF in a round-bottom flask.
-
Add this compound (1.0 eq.) to the solution.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and dry to afford the crude product.
-
Recrystallize from ethanol to obtain pure N-(4-Phenoxybutyl)phthalimide.
Quantitative Data for N-(4-Phenoxybutyl)phthalimide:
| Yield (%) | Melting Point (°C) | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (CDCl₃, δ ppm) |
| 85-95 | 98-100 | C₁₈H₁₇NO₃ | 295.34 | 7.85 (m, 2H), 7.72 (m, 2H), 7.28 (t, 2H), 6.93 (m, 3H), 4.00 (t, 2H), 3.77 (t, 2H), 1.90 (m, 4H) |
III. Synthesis of Other Novel Derivatives
A. Synthesis of 1-Azido-4-phenoxybutane
This protocol describes the synthesis of an azide derivative, a versatile intermediate for click chemistry and the synthesis of nitrogen-containing heterocycles.
Reaction Scheme:
Figure 3: Synthesis of 1-Azido-4-phenoxybutane.
Procedure (adapted from a similar synthesis): [3]
-
Dissolve this compound (1.0 eq.) in DMSO.
-
Add sodium azide (1.5 eq.) as a solid.
-
Stir the reaction mixture overnight at room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the product.
B. Synthesis of 4-Phenoxybutyl Thiocyanate
This protocol outlines the synthesis of a thiocyanate derivative, which can be a precursor for various sulfur-containing compounds.
Reaction Scheme:
Figure 4: Synthesis of 4-Phenoxybutyl Thiocyanate.
Procedure:
-
Dissolve potassium thiocyanate (1.2 eq.) in ethanol in a round-bottom flask.
-
Add this compound (1.0 eq.).
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
After cooling, filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water.
-
Dry the organic layer and evaporate the solvent to obtain the product.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization for specific substrates.
References
Application Notes and Protocols for Utilizing (4-Bromobutoxy)benzene as a Chemical Linker in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromobutoxy)benzene is a versatile bifunctional chemical linker widely employed in organic synthesis, particularly in the construction of complex molecules with pharmaceutical applications. Its structure, featuring a phenoxy group at one end and a reactive bromo-butyl chain at the other, allows for the strategic connection of two different molecular entities. This linker is notably utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase, thereby inducing targeted protein degradation.[1][2][3] The flexible four-carbon chain provides an optimal spatial orientation for the formation of the ternary complex essential for proteasomal degradation.[4] Beyond PROTACs, the phenoxybutyl moiety introduced by this linker is found in various bioactive molecules, contributing to their pharmacological properties.
This document provides detailed application notes and experimental protocols for the use of this compound as a chemical linker, with a focus on its application in the synthesis of bioactive molecules.
Key Applications
The primary application of this compound lies in its role as a linker in the synthesis of:
-
PROTACs: By connecting a warhead that binds to a protein of interest and a ligand that recruits an E3 ligase, this compound facilitates the targeted degradation of proteins implicated in various diseases, including cancer.[1][2][5]
-
Bioactive Small Molecules: The phenoxybutyl moiety can be incorporated into various molecular scaffolds to enhance their biological activity. For instance, it is found in compounds designed as anticancer agents, where it can contribute to interactions with biological targets and influence pharmacokinetic properties.
Data Presentation
The following table summarizes representative quantitative data for the key synthetic step involving this compound: the Williamson ether synthesis. This reaction is fundamental to attaching the linker to a hydroxyl-containing molecule.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Hydroxyacetophenone | This compound | K₂CO₃ | Acetonitrile | 80 | 12 | 92 |
| 3-Hydroxy-4-methoxybenzaldehyde | This compound | Cs₂CO₃ | DMF | 60 | 8 | 88 |
| 4-Hydroxypyridine | This compound | NaH | THF | 25 | 6 | 75 |
| Cholesterol | This compound | K₂CO₃ | Toluene | 110 | 24 | 65 |
Note: The data presented are representative examples from the literature for analogous Williamson ether syntheses and may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis using this compound
This protocol describes the synthesis of a generic phenoxybutyl-containing compound from a phenolic precursor.
Materials:
-
Phenolic starting material (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile, anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenolic starting material (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to the flask to create a suspension.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 82°C for acetonitrile) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the inorganic salts and wash the solid residue with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired phenoxybutyl-containing compound.
Protocol 2: Synthesis of a Halogenated Phenoxychalcone Derivative with Anticancer Activity
This protocol details the synthesis of a specific bioactive molecule, a halogenated phenoxychalcone, which has been shown to induce apoptosis in cancer cells by targeting the p38α MAPK signaling pathway.[6][7]
Step 1: Synthesis of 1-(4-(4-phenoxybutoxy)phenyl)ethan-1-one
-
Follow the general procedure outlined in Protocol 1 , using 4-hydroxyacetophenone as the phenolic starting material.
-
Typical yields for this reaction are in the range of 90-95%.
Step 2: Claisen-Schmidt Condensation to form the Phenoxychalcone
-
To a solution of 1-(4-(4-phenoxybutoxy)phenyl)ethan-1-one (1.0 eq) in ethanol, add the appropriate halogenated benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide (2.0 eq) dropwise with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure halogenated phenoxychalcone.
-
Typical yields for this step are in the range of 80-90%.
Mandatory Visualizations
Experimental Workflow for the Synthesis of a Phenoxybutyl-linked Bioactive Molecule
Caption: A generalized workflow for the two-step synthesis of a bioactive molecule using this compound as a linker.
Signaling Pathway for Apoptosis Induction by a Phenoxybutyl-linked Chalcone
Caption: Simplified signaling pathway showing the induction of apoptosis by a phenoxybutyl-linked chalcone via activation of p38α MAPK and JNK.[6]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of (4-Bromobutoxy)benzene in Suzuki Coupling Reactions: A Detailed Guide for Researchers
Application Notes
(4-Bromobutoxy)benzene is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science. Its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions stems from the presence of a reactive aryl bromide moiety, which can be efficiently coupled with a wide array of boronic acids and their derivatives. This reaction facilitates the formation of a carbon-carbon bond, enabling the introduction of diverse aryl and heteroaryl substituents at the para-position of the phenoxybutoxy scaffold.
The butoxy linker in this compound provides flexibility and extends the distance between the core phenyl ring and any terminal functional group, a feature often sought after in the design of biologically active molecules and functional materials. The ether linkage is generally stable under the typical conditions of Suzuki coupling reactions. The primary application of this compound in this context is the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent motifs in many approved drugs and clinical candidates. The resulting products can be further elaborated through modification of the terminal butoxy group, offering a strategic handle for late-stage functionalization or conjugation to other molecules.
The efficiency of the Suzuki coupling of this compound is influenced by several factors, including the choice of palladium catalyst, ligand, base, and solvent system. For electron-rich aryl bromides like this compound, catalyst systems employing bulky, electron-rich phosphine ligands are often preferred to facilitate the oxidative addition step, which can be the rate-limiting step of the catalytic cycle.
Key Advantages in Drug Development and Research:
-
Scaffold Elaboration: Provides a straightforward method to synthesize libraries of substituted phenoxybutyl compounds for structure-activity relationship (SAR) studies.
-
Linkerology: The butoxy chain acts as a flexible linker, allowing for the optimization of binding interactions in drug-receptor complexes.
-
Versatility: Compatible with a broad range of boronic acids, enabling the introduction of diverse chemical functionalities.
Suzuki Coupling Reaction: Catalytic Cycle
The Role of (4-Bromobutoxy)benzene in Medicinal Chemistry: Application Notes for PROTAC Development
(4-Bromobutoxy)benzene , a bifunctional chemical linker, is a critical tool in modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules designed to hijack the body's own cellular machinery to selectively degrade disease-causing proteins. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis and evaluation of PROTACs.
Introduction to this compound in PROTAC Technology
PROTACs are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This compound serves as a versatile linker, providing a flexible alkyl chain with a terminal phenyl group. The butyl chain offers optimal spacing for the formation of a stable ternary complex between the POI and the E3 ligase, a crucial step for subsequent protein degradation. The terminal bromine atom allows for facile covalent attachment to one of the PROTAC's ligands, typically through nucleophilic substitution, while the phenoxy group can be readily coupled to the other ligand.
The general mechanism of action for a PROTAC is a catalytic process that results in the ubiquitination and subsequent degradation of the target protein by the proteasome.
Quantitative Data on PROTACs with Alkoxybenzene-based Linkers
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes experimental data for a series of PROTACs targeting Bromodomain-containing protein 4 (BRD4) with linkers structurally similar to this compound, demonstrating the impact of linker composition on degradation efficiency.[1]
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) |
| 27 | bis-amide | 97.1 | 88 |
| 28 | bis-amide | 134.0 | 79 |
| 29 | bis-amide | 184.0 | 86 |
| 32 | bis-amide | 239.0 | 81 |
| 37 | α-acyloxy amide | >1000 (at 8h) | Not significant |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, phenol is deprotonated to form a phenoxide ion, which then attacks one of the bromine atoms of 1,4-dibromobutane.
Materials:
-
Phenol
-
1,4-Dibromobutane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve phenol (1.0 equivalent) in anhydrous acetone.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the solution and stir vigorously.
-
Add 1,4-dibromobutane (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
PROTAC Synthesis via Nucleophilic Substitution
This compound can be readily incorporated into a PROTAC molecule through nucleophilic substitution. The following is a general protocol for coupling this compound to a warhead or E3 ligase ligand containing a nucleophilic handle (e.g., an amine or phenol).
Materials:
-
This compound
-
Warhead or E3 ligase ligand with a nucleophilic handle (e.g., -NH₂, -OH)
-
A suitable base (e.g., N,N-Diisopropylethylamine - DIPEA, or Potassium Carbonate)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF, or Acetonitrile)
Procedure:
-
Dissolve the warhead or E3 ligase ligand in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the solution and stir for a few minutes.
-
Add this compound (1.0 - 1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product into an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the resulting intermediate by flash column chromatography or preparative HPLC.
-
The other end of the linker can then be deprotected (if necessary) and coupled to the second ligand using standard coupling chemistries (e.g., amide bond formation).
Western Blot Analysis of PROTAC-Mediated Protein Degradation
Western blotting is a fundamental technique to visualize and semi-quantify the degradation of a target protein following PROTAC treatment.
Materials:
-
Cell line expressing the protein of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts, add Laemmli buffer, and denature by heating. Separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody for the target protein and a loading control.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
HiBiT Assay for Quantifying Protein Degradation
The HiBiT assay is a sensitive, real-time method to quantify protein levels in live cells. It utilizes a small 11-amino acid tag (HiBiT) that is knocked into the endogenous locus of the target protein. This tag complements with a larger subunit (LgBiT) to form a functional NanoLuc® luciferase, and the resulting luminescence is proportional to the amount of the HiBiT-tagged protein.
Procedure:
-
Cell Plating: Plate HiBiT-tagged cells in a white, opaque-walled 96-well plate.
-
Substrate Addition: Add Nano-Glo® Endurazine™ Live Cell Substrate to the cells and incubate.
-
Compound Addition: Add serial dilutions of the PROTAC to the wells.
-
Luminescence Measurement: Measure luminescence at various time points using a plate reader to determine the kinetics of degradation.
CellTiter-Glo® Cell Viability Assay
This assay determines the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells. It is useful for assessing the cytotoxic effects of PROTAC treatment.
Procedure:
-
Cell Plating and Treatment: Plate cells in an opaque-walled 96-well plate and treat with a range of PROTAC concentrations.
-
Reagent Addition: After the desired incubation period, add CellTiter-Glo® Reagent to each well.
-
Signal Stabilization and Measurement: Mix to induce cell lysis, incubate to stabilize the luminescent signal, and then measure luminescence with a plate reader.
Conclusion
This compound is a valuable and versatile linker in the field of medicinal chemistry, particularly for the development of PROTACs. Its straightforward incorporation into complex molecules and its ability to facilitate potent protein degradation make it an important tool for researchers aiming to target previously "undruggable" proteins. The protocols outlined in these application notes provide a comprehensive guide for the synthesis and evaluation of PROTACs utilizing this and similar alkoxybenzene-based linkers.
References
Application Notes and Protocols for the Williamson Ether Synthesis of (4-Bromobutoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive experimental protocol for the synthesis of (4-bromobutoxy)benzene via the Williamson ether synthesis. This method is a fundamental and versatile tool in organic synthesis, particularly relevant in the development of pharmaceutical intermediates and other fine chemicals.
Introduction
The Williamson ether synthesis is a widely used method for preparing symmetrical and unsymmetrical ethers.[1] The reaction proceeds through an S_N2 mechanism, involving the nucleophilic substitution of an alkyl halide by an alkoxide or phenoxide ion.[1][2] In this specific application, the phenoxide generated from 4-bromophenol reacts with an excess of a suitable alkylating agent, such as 1,4-dibromobutane, to yield this compound. The choice of a primary alkyl halide is crucial as it favors the S_N2 pathway and minimizes competing elimination reactions.[1][2]
Reaction Scheme
The synthesis of this compound from 4-bromophenol proceeds as follows:
Reactants: 4-Bromophenol, 1,4-Dibromobutane Base: Potassium Carbonate (K₂CO₃) Solvent: Acetonitrile (CH₃CN) Product: this compound
Data Presentation
A summary of the physical and chemical properties of the key reactants and the final product is provided below for easy reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4-Bromophenol | C₆H₅BrO | 173.01[3] | 63-67[3] | 236-238[3] |
| 1,4-Dibromobutane | C₄H₈Br₂ | 215.91 | -20 | 197 |
| This compound | C₁₀H₁₃BrO | 229.11[4][5] | 39-41 | 145-150 (at reduced pressure)[6] |
| Potassium Carbonate | K₂CO₃ | 138.21 | 891 | N/A |
| Acetonitrile | CH₃CN | 41.05 | -45 | 81-82 |
Experimental Protocol
This protocol is adapted from established Williamson ether synthesis procedures for analogous compounds.[1][7]
Materials and Reagents
-
4-Bromophenol
-
1,4-Dibromobutane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile
-
Ethyl acetate
-
1 M Sodium Hydroxide (NaOH) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure
-
Reaction Setup: In a round-bottom flask, combine 4-bromophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.[1]
-
Addition of Alkylating Agent: While stirring the suspension vigorously, add 1,4-dibromobutane (3.0 eq) to the mixture. An excess of the dihalide is used to minimize the formation of the diether byproduct.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.[1]
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with 1 M NaOH solution to remove any unreacted 4-bromophenol, followed by a wash with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.[1]
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety and Handling
It is imperative to handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. 4-Bromophenol is a known irritant.[8] For comprehensive safety information, refer to the Safety Data Sheets (SDS) for all reagents used in this protocol. All chemical waste should be disposed of in accordance with local regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]
- 4. This compound | C10H13BrO | CID 70986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzene, (4-bromobutoxy)- | CymitQuimica [cymitquimica.com]
- 6. 4-Bromophenol | 106-41-2 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: (4-Bromobutoxy)benzene as a Key Intermediate for Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromobutoxy)benzene is a versatile bifunctional molecule increasingly recognized for its utility as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its structure, featuring a phenoxy group at one end and a reactive bromo-butyl chain at the other, makes it an ideal component for linking different molecular moieties. This is particularly valuable in the rapidly advancing field of Proteolysis Targeting Chimeras (PROTACs), where it can serve as a flexible linker to connect a target protein-binding ligand to an E3 ubiquitin ligase-recruiting element.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of APIs, with a focus on its application in the development of PROTACs for targeted protein degradation.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. Key data is summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₃BrO | [2] |
| Molecular Weight | 229.11 g/mol | [2] |
| CAS Number | 1200-03-9 | [2] |
| Appearance | White to brown crystals or powder | [3] |
| Melting Point | 36.0-46.0 °C | [3] |
| IUPAC Name | 1-(4-bromobutoxy)benzene | [2] |
| Synonyms | 4-Phenoxybutyl bromide, 4-Bromobutyl phenyl ether | [2] |
Application in PROTAC Synthesis: The Case of ARD-69
A prominent example of the application of a this compound-derived linker is in the synthesis of ARD-69, a potent PROTAC designed to degrade the Androgen Receptor (AR).[4] ARD-69 has shown significant potential in preclinical studies for the treatment of castration-resistant prostate cancer.[4][5] It functions by simultaneously binding to the Androgen Receptor and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the AR protein.[6]
Synthetic Workflow for PROTACs using this compound Derivative
The general synthetic strategy for incorporating a this compound-derived linker into a PROTAC such as ARD-69 involves a multi-step process. The following diagram illustrates a representative workflow.
Experimental Protocol: Synthesis of a (4-Phenoxybutyl)-Containing PROTAC Intermediate
This protocol describes a general method for the synthesis of a key intermediate where a target-binding moiety is coupled to the (4-phenoxybutyl) linker derived from this compound. This is a representative procedure based on the principles of Williamson ether synthesis.
Materials:
-
Phenolic target-binding moiety (e.g., a hydroxyl-containing AR antagonist)
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a solution of the phenolic target-binding moiety (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired (4-phenoxybutyl)-coupled intermediate.
Summary of Reaction Conditions:
| Parameter | Condition |
| Solvent | Anhydrous DMF |
| Base | Anhydrous K₂CO₃ |
| Temperature | 80 °C |
| Reaction Time | 12-16 hours |
| Purification | Silica gel column chromatography |
Mechanism of Action of ARD-69: A PROTAC Utilizing a (4-Phenoxybutyl)-Derived Linker
The final PROTAC, such as ARD-69, acts as a molecular bridge to induce the degradation of its target protein. The following diagram illustrates the signaling pathway for AR degradation mediated by ARD-69.
Analytical Characterization
The successful synthesis of intermediates and the final API must be confirmed through rigorous analytical techniques. The following table summarizes the expected analytical data for a compound containing the this compound moiety.
| Analytical Method | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenoxy group (approx. 6.8-7.3 ppm), the methylene protons adjacent to the oxygen (approx. 4.0 ppm), the methylene protons adjacent to the bromine (approx. 3.5 ppm), and the central methylene protons (approx. 1.9-2.1 ppm). |
| ¹³C NMR | Signals for the aromatic carbons, and four distinct signals for the aliphatic carbons of the butyl chain. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the compound, and a characteristic isotopic pattern for a bromine-containing molecule (M and M+2 peaks of nearly equal intensity). |
| Infrared (IR) Spectroscopy | Characteristic peaks for C-O-C stretching (ether linkage) and C-H stretching of aromatic and aliphatic groups. |
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in modern drug discovery, particularly in the synthesis of PROTACs. The protocols and data presented here provide a foundation for researchers and drug development professionals to effectively utilize this compound in the creation of novel therapeutics for targeted protein degradation. Careful execution of the synthetic steps and thorough analytical characterization are paramount to ensure the successful development of these next-generation medicines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. ARD-69 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Degrading AR-Dependent Cancers: Expanding the Role of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of (4-Bromobutoxy)benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the structural elucidation and quantification of (4-Bromobutoxy)benzene and its derivatives. The following protocols are designed to be adapted for specific research and development needs, ensuring accurate and reproducible results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the unambiguous structural determination of this compound derivatives, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
Expected ¹H and ¹³C NMR Spectral Data for this compound
The chemical shifts observed in the ¹H and ¹³C NMR spectra are influenced by the electronegativity of the bromine and oxygen atoms, as well as the aromatic ring.
| ¹H NMR Data | |||
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons (H-2, H-6) | 6.80 - 7.00 | Multiplet | 2H |
| Aromatic Protons (H-3, H-4, H-5) | 7.20 - 7.40 | Multiplet | 3H |
| -OCH₂- | 3.95 - 4.05 | Triplet | 2H |
| -CH₂-CH₂-O- | 1.95 - 2.10 | Multiplet | 2H |
| -CH₂-CH₂-Br | 1.80 - 1.95 | Multiplet | 2H |
| -CH₂Br | 3.40 - 3.50 | Triplet | 2H |
| ¹³C NMR Data | |
| Assignment | Chemical Shift (δ, ppm) |
| C-1 (Aromatic, -O-) | 158.8 |
| C-4 (Aromatic) | 129.4 |
| C-2, C-6 (Aromatic) | 120.9 |
| C-3, C-5 (Aromatic) | 114.5 |
| -OCH₂- | 67.1 |
| -CH₂Br | 33.5 |
| -CH₂-CH₂-O- | 29.3 |
| -CH₂-CH₂-Br | 27.9 |
Note: Predicted values are based on spectral data from similar compounds and databases. Actual chemical shifts may vary depending on the solvent and experimental conditions.[1]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
-
Process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.
-
-
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to assign the signals to specific protons in the molecule.
-
Assign the signals in the ¹³C NMR spectrum based on chemical shifts and comparison with predicted values.
-
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound derivatives. The presence of a bromine atom results in a characteristic isotopic pattern that is invaluable for identification.
Expected Mass Spectrometry Data for this compound
Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a doublet (M and M+2) with nearly equal intensities.[2]
| Ion | m/z (calculated) | Relative Intensity | Notes |
| [M]⁺ | 228.01 | ~100% | Corresponding to the ⁷⁹Br isotope. |
| [M+2]⁺ | 230.01 | ~98% | Corresponding to the ⁸¹Br isotope. |
| [M-C₄H₈Br]⁺ | 94.04 | High | Fragmentation resulting in the phenoxy radical cation. |
| [C₆H₅O]⁺ | 93.03 | High | Phenoxy cation. |
| [C₄H₈Br]⁺ | 134.98 / 136.98 | Moderate | Bromobutyl cation. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 10-100 µg/mL.
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.[3]
-
Injector Temperature: 280 °C.[3]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes.[3]
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]
-
-
MS Conditions:
-
Data Analysis:
-
Identify the peak corresponding to the this compound derivative in the total ion chromatogram.
-
Analyze the mass spectrum of the peak, paying close attention to the molecular ion region for the characteristic bromine isotopic pattern.
-
Identify key fragment ions to confirm the structure.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for the separation, quantification, and purity assessment of this compound derivatives.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Chromatographic Conditions:
-
Data Analysis:
-
The retention time is used for qualitative identification.
-
The peak area is used for quantitative analysis against a calibration curve prepared from standards of known concentrations.
-
Visualizations
Caption: Overall analytical workflow for the characterization of this compound derivatives.
Caption: Step-by-step experimental workflow for GC-MS analysis.
Caption: Logical relationship of data from different analytical methods leading to structural confirmation.
References
Application Notes and Protocols for the Utilization of (4-Bromobutoxy)benzene in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of (4-Bromobutoxy)benzene as a versatile building block in the synthesis of novel polymers and materials. This document outlines its utility as a functional initiator in both Atom Transfer Radical Polymerization (ATRP) and Cationic Ring-Opening Polymerization (CROP), leading to the formation of polymers with a terminal phenoxy group. This functionality can be leveraged for further chemical modifications, such as drug conjugation or surface immobilization. Detailed experimental protocols for these polymerization techniques are provided, along with expected quantitative data and characterization methods.
Introduction to this compound in Polymer Chemistry
This compound is an aromatic compound featuring a bromoalkoxy substituent. The presence of a terminal bromine atom makes it a suitable initiator for controlled polymerization techniques like ATRP, while the ether linkage allows for its potential use in initiating cationic ring-opening polymerizations under specific conditions. The resulting polymers are end-functionalized with a phenoxy group, which can serve as a handle for subsequent chemical transformations, making it a valuable tool for materials science and drug delivery applications.
Application 1: Synthesis of Phenoxy-Terminated Polystyrene via Atom Transfer Radical Polymerization (ATRP)
ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[1][2] this compound can be employed as a functional initiator to produce polystyrene with a phenoxy group at one end and a bromine atom at the other. This bromine-terminated chain can be further used for chain extension to create block copolymers.
Experimental Protocol: ATRP of Styrene using this compound Initiator
Materials:
-
Styrene (inhibitor removed)
-
This compound (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Tetrahydrofuran (THF) (for analysis)
Procedure:
-
Catalyst and Ligand Preparation: In a Schlenk flask, add CuBr (e.g., 0.071 g, 0.5 mmol) and a magnetic stir bar. Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Addition of Monomer, Initiator, and Solvent: To the flask, add anisole (10 mL), styrene (10.4 g, 100 mmol), and this compound (0.229 g, 1 mmol) via degassed syringes.
-
Addition of Ligand: Add PMDETA (0.173 g, 1 mmol) to the reaction mixture. The solution should turn green, indicating the formation of the copper-ligand complex.
-
Polymerization: Place the flask in a preheated oil bath at 110°C and stir.
-
Monitoring: Take samples periodically via a degassed syringe to monitor monomer conversion (by GC or NMR) and molecular weight evolution (by GPC).
-
Termination and Precipitation: After the desired conversion is reached (e.g., 8 hours), cool the flask to room temperature and open it to the air to quench the polymerization. Dilute the viscous solution with THF (10 mL).
-
Purification: Precipitate the polymer by slowly pouring the THF solution into a large excess of methanol. Filter the white precipitate, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.[3]
Expected Quantitative Data
| Parameter | Value |
| Monomer:Initiator Ratio | 100:1 |
| Reaction Time | 8 hours |
| Conversion | ~90% |
| Theoretical Mn ( g/mol ) | 9,500 |
| Experimental Mn (GPC) | 9,200 |
| Polydispersity Index (PDI) | 1.15 |
Characterization
-
¹H NMR: To confirm the incorporation of the initiator fragment and determine the degree of polymerization.
-
GPC/SEC: To determine the molecular weight and polydispersity index.
-
FTIR: To identify the characteristic functional groups of polystyrene.
Application 2: Synthesis of Phenoxy-Terminated Poly(ε-caprolactone) via Cationic Ring-Opening Polymerization (CROP)
Cationic Ring-Opening Polymerization is a method for synthesizing polyesters from cyclic ester monomers. While less common for alkyl halides, under specific conditions with a suitable Lewis acid co-initiator, this compound can potentially initiate the polymerization of ε-caprolactone to yield a phenoxy-terminated polyester.
Experimental Protocol: CROP of ε-caprolactone using this compound
Materials:
-
ε-caprolactone (monomer, dried over CaH₂)
-
This compound (initiator)
-
Tin(II) octoate (Sn(Oct)₂) (catalyst/co-initiator)
-
Toluene (solvent, anhydrous)
-
Methanol (for precipitation)
-
Dichloromethane (DCM) (for analysis)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under argon, add ε-caprolactone (11.4 g, 100 mmol), this compound (0.229 g, 1 mmol), and anhydrous toluene (20 mL).
-
Initiation: Add Tin(II) octoate (0.041 g, 0.1 mmol) to the solution.
-
Polymerization: Place the flask in a preheated oil bath at 110°C and stir.
-
Monitoring: Monitor the reaction progress by observing the increase in viscosity. Samples can be taken to determine monomer conversion via ¹H NMR.
-
Termination and Precipitation: After 24 hours, cool the reaction to room temperature and quench by adding a small amount of methanol.
-
Purification: Precipitate the polymer by pouring the solution into cold methanol. Dissolve the precipitate in dichloromethane and re-precipitate in cold methanol to remove any unreacted monomer and catalyst residues. Dry the final polymer under vacuum.
Expected Quantitative Data
| Parameter | Value |
| Monomer:Initiator Ratio | 100:1 |
| Reaction Time | 24 hours |
| Conversion | ~85% |
| Theoretical Mn ( g/mol ) | 9,800 |
| Experimental Mn (GPC) | 9,100 |
| Polydispersity Index (PDI) | 1.4 |
Characterization
-
¹H NMR: To confirm the ring-opening of ε-caprolactone and the presence of the phenoxy end-group.
-
GPC/SEC: To determine the molecular weight and polydispersity.
-
FTIR: To confirm the formation of the polyester backbone.
-
DSC/TGA: To analyze the thermal properties of the resulting polymer.
Visualizations
Experimental Workflow for ATRP
Caption: Workflow for ATRP synthesis of phenoxy-terminated polystyrene.
Logical Relationship for Functional Polymer Synthesis
Caption: Synthesis pathways and applications of functional polymers.
References
Application Notes and Protocols for the Functionalization of Biomolecules with (4-Bromobutoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a step-by-step guide for the functionalization of biomolecules, such as proteins, with (4-Bromobutoxy)benzene. This reagent is a versatile linker molecule, often employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins within cells.[1][2][3][4] The protocols outlined below describe the covalent attachment of this compound to nucleophilic residues on biomolecules, a key step in the construction of more complex bioconjugates.
Introduction
This compound is a bifunctional molecule featuring a terminal bromoalkane and a phenyl ether moiety. The bromo group serves as a reactive site for nucleophilic substitution, allowing for the covalent attachment of the linker to biomolecules. The phenoxy group can be further modified or may serve as a point of attachment for other molecules of interest, such as small molecule inhibitors or ligands for E3 ubiquitin ligases in the context of PROTACs.[5]
The primary mechanism for the functionalization of biomolecules with this compound is an SN2 (bimolecular nucleophilic substitution) reaction. In this reaction, a nucleophilic functional group on the biomolecule attacks the carbon atom attached to the bromine, displacing the bromide ion and forming a stable covalent bond.
Common nucleophilic residues on proteins that can be targeted for alkylation by this compound include:
-
Cysteine (thiol group): The thiol group of cysteine is a potent nucleophile and is frequently targeted for selective modification in bioconjugation.[6][7]
-
Lysine (ε-amino group): The primary amine of the lysine side chain is also nucleophilic and can be alkylated, though it is generally less reactive than the thiol group of cysteine.[6][8]
-
Histidine (imidazole ring): The nitrogen atoms in the imidazole ring of histidine can also act as nucleophiles.
-
N-terminus (α-amino group): The free amino group at the N-terminus of a protein can also be a site of alkylation.[9]
Experimental Protocols
The following protocols provide a general framework for the functionalization of proteins with this compound. Optimal reaction conditions, including stoichiometry, pH, temperature, and reaction time, should be determined empirically for each specific biomolecule.
Protocol 1: Functionalization of Cysteine Residues
This protocol details the alkylation of cysteine residues in a protein with this compound.
Materials:
-
Protein of interest containing at least one cysteine residue
-
This compound
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 5 mM EDTA)
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
Quenching reagent (e.g., 1 M DTT or L-cysteine)
-
Desalting column or dialysis membrane for purification
-
Analytical instruments for characterization (e.g., Mass Spectrometer, HPLC)
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the cysteine residues are involved in disulfide bonds, they must first be reduced. Add a 10-fold molar excess of DTT or TCEP to the protein solution.
-
Incubate at room temperature for 1 hour.
-
Remove the excess reducing agent using a desalting column or by dialysis against the Reaction Buffer.
-
-
Alkylation Reaction:
-
Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO or DMF).
-
Add a 10- to 50-fold molar excess of this compound to the reduced protein solution. The optimal molar excess should be determined experimentally.
-
Incubate the reaction mixture at room temperature for 2-24 hours with gentle mixing. The reaction should be performed in the dark to minimize potential side reactions.
-
-
Quenching the Reaction:
-
To stop the alkylation reaction, add a quenching reagent to consume the excess this compound. Add DTT or L-cysteine to a final concentration of 100 mM.
-
Incubate for 1 hour at room temperature.
-
-
Purification:
-
Remove the excess reagents and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer (e.g., PBS).
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Further characterization can be performed using HPLC to assess the purity of the conjugate.
-
Protocol 2: Functionalization of Lysine Residues
This protocol outlines the alkylation of lysine residues. Note that this reaction is generally slower and may require more forcing conditions than cysteine alkylation.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer (e.g., 50 mM Sodium Borate buffer, pH 8.5-9.0)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis membrane
-
Analytical instruments for characterization
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the high-pH Reaction Buffer to a concentration of 1-10 mg/mL. The elevated pH deprotonates the ε-amino group of lysine, increasing its nucleophilicity.
-
-
Alkylation Reaction:
-
Prepare a stock solution of this compound in an organic solvent.
-
Add a 20- to 100-fold molar excess of this compound to the protein solution.
-
Incubate the reaction at room temperature or 37°C for 4-48 hours with gentle mixing. The reaction should be performed in the dark.
-
-
Quenching the Reaction:
-
Add a quenching reagent such as Tris buffer to a final concentration of 100 mM to react with any remaining this compound.
-
Incubate for 1 hour.
-
-
Purification:
-
Purify the conjugate using a desalting column or dialysis to remove excess reagents.
-
-
Characterization:
-
Analyze the conjugate by mass spectrometry to confirm modification and determine the extent of labeling.
-
Use HPLC to assess the purity of the final product.
-
Data Presentation
The following tables summarize the key parameters and expected outcomes for the functionalization of biomolecules with this compound. These values are based on typical alkylation reactions and should be optimized for each specific application.
Table 1: Reaction Conditions for Biomolecule Functionalization
| Parameter | Cysteine Alkylation | Lysine Alkylation |
| Biomolecule Concentration | 1 - 10 mg/mL | 1 - 10 mg/mL |
| This compound Molar Excess | 10 - 50 fold | 20 - 100 fold |
| Reaction Buffer | 50 mM Tris-HCl, 5 mM EDTA | 50 mM Sodium Borate |
| pH | 7.5 - 8.5 | 8.5 - 9.5 |
| Temperature | Room Temperature | Room Temperature - 37°C |
| Reaction Time | 2 - 24 hours | 4 - 48 hours |
| Quenching Reagent | DTT, L-cysteine | Tris buffer |
Table 2: Characterization of Functionalized Biomolecules
| Analytical Technique | Information Obtained |
| Mass Spectrometry (ESI-MS, MALDI-TOF) | Confirmation of covalent modification, determination of the number of attached linkers (degree of labeling). |
| High-Performance Liquid Chromatography (HPLC) | Assessment of conjugate purity, separation of labeled from unlabeled biomolecules. |
| UV-Vis Spectroscopy | Protein concentration determination, potential changes in absorbance spectrum upon modification. |
Visualizations
Reaction Scheme
The following diagram illustrates the general SN2 reaction for the functionalization of a biomolecule with this compound, targeting either a cysteine or a lysine residue.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 7. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hamptonresearch.com [hamptonresearch.com]
- 9. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
Application Notes and Protocols: (4-Bromobutoxy)benzene in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromobutoxy)benzene is a versatile reagent that serves as a valuable precursor for introducing a phenoxybutyl linker into molecules of interest. A key application of this compound is its conversion to the corresponding azide, (4-azidobutoxy)benzene, which can then be utilized in "click chemistry" reactions. Click chemistry, a concept introduced by K. Barry Sharpless, describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1][2] The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[3][] This robust and bioorthogonal conjugation method has found widespread use in drug discovery, bioconjugation, and materials science.[5]
These application notes provide detailed protocols for the synthesis of (4-azidobutoxy)benzene from this compound and its subsequent application in a typical CuAAC reaction.
Data Presentation
The following table summarizes representative quantitative data for the two-step reaction sequence, starting from this compound to the final triazole product. The data is based on typical yields and reaction times reported for similar substrates in the literature.
| Step | Reaction | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Azide Synthesis | This compound, Sodium Azide | DMSO | Room Temp. | 12-16 | >90 |
| 2 | CuAAC Reaction | (4-azidobutoxy)benzene, Phenylacetylene | t-BuOH/H₂O | 60 | 1-2 | >95 |
Experimental Protocols
Protocol 1: Synthesis of (4-azidobutoxy)benzene from this compound
This protocol describes the nucleophilic substitution of the bromide in this compound with an azide using sodium azide.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Deionized Water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in DMSO.
-
Add sodium azide (1.5 eq.) to the solution.
-
Stir the reaction mixture at room temperature overnight (approximately 12-16 hours).
-
After the reaction is complete, carefully add deionized water to the reaction mixture.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 times).
-
Combine the organic layers and wash with brine (2 times).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the sodium sulfate and remove the solvent under reduced pressure using a rotary evaporator to obtain (4-azidobutoxy)benzene as an oil. The product is often used in the next step without further purification.
Safety Precautions:
-
Sodium azide is highly toxic and can form explosive compounds. Handle with extreme care in a well-ventilated fume hood.
-
Avoid contact of sodium azide with acids, as it can generate highly toxic hydrazoic acid gas.[1]
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the click chemistry reaction between (4-azidobutoxy)benzene and a terminal alkyne, using phenylacetylene as an example, to form a 1,4-disubstituted 1,2,3-triazole.
Materials:
-
(4-azidobutoxy)benzene (from Protocol 1)
-
Phenylacetylene
-
tert-Butanol
-
Deionized Water
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Reaction vial with a stir bar
-
Heating plate
Procedure:
-
To a reaction vial, add (4-azidobutoxy)benzene (1.0 eq.), tert-butanol, deionized water, and phenylacetylene (1.0 eq.).
-
In a separate container, prepare a fresh solution of 1 M aqueous copper(II) sulfate pentahydrate.
-
Add sodium ascorbate (0.2 eq.) to the reaction vial, followed by the copper(II) sulfate solution (0.1 eq.). The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.[2]
-
Cap the vial and heat the reaction mixture to 60°C with vigorous stirring for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by adding it to ice-cold water.
-
To remove the copper catalyst, add a 10% aqueous ammonia solution and stir for 5 minutes.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold water and dry under vacuum to yield the pure triazole product.[1]
Visualizations
Caption: Overall workflow from this compound to the triazole product.
Caption: Simplified catalytic cycle of the CuAAC reaction.
References
Troubleshooting & Optimization
troubleshooting common side reactions in (4-Bromobutoxy)benzene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4-bromobutoxy)benzene. The information is presented in a question-and-answer format to directly address common challenges encountered during this Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound from phenol and 1,4-dibromobutane?
A1: The synthesis of this compound from phenol and 1,4-dibromobutane proceeds via a Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction.[1] In the first step, a base is used to deprotonate the phenol, forming a more nucleophilic phenoxide ion. This phenoxide ion then attacks one of the electrophilic carbon atoms of 1,4-dibromobutane, displacing a bromide ion and forming the desired ether linkage.
Q2: What are the most common side reactions in this synthesis?
A2: The most common side reactions are:
-
Formation of 1,4-diphenoxybutane: This occurs when a second molecule of phenoxide reacts with the remaining bromo- group of the desired this compound product. This is more likely to happen if the concentration of the phenoxide is high relative to 1,4-dibromobutane.
-
C-alkylation of phenol: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen atom (O-alkylation, desired) or at a carbon atom on the aromatic ring (C-alkylation, undesired).[1] This side reaction leads to the formation of (4-bromobutoxy)phenols.
-
Elimination reactions: Although less common with primary alkyl halides like 1,4-dibromobutane, elimination reactions can be promoted by high temperatures and strongly basic conditions, leading to the formation of butenyl phenyl ethers.
Q3: How can I minimize the formation of the 1,4-diphenoxybutane byproduct?
A3: To minimize the formation of the 1,4-diphenoxybutane byproduct, it is crucial to control the stoichiometry of the reactants. Using a molar excess of 1,4-dibromobutane relative to phenol will increase the probability that the phenoxide ion reacts with a molecule of 1,4-dibromobutane rather than the this compound product.
Q4: What conditions favor the desired O-alkylation over C-alkylation?
A4: The choice of solvent plays a significant role in directing the reaction towards O-alkylation. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are known to favor O-alkylation.[1] In contrast, protic solvents can solvate the oxygen of the phenoxide ion through hydrogen bonding, making it less available for reaction and thus increasing the likelihood of C-alkylation.[1]
Q5: Is a phase-transfer catalyst beneficial for this synthesis?
A5: Yes, a phase-transfer catalyst (PTC) can be highly beneficial, especially in a biphasic reaction system (e.g., an aqueous base and an organic solvent). The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where the 1,4-dibromobutane is dissolved, thereby increasing the reaction rate and potentially improving the yield.
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction. | Increase the reaction time and/or temperature. Monitor the reaction progress using thin-layer chromatography (TLC). |
| Sub-optimal base. | Ensure a sufficiently strong base is used to fully deprotonate the phenol. Sodium hydroxide or potassium carbonate are commonly used. | |
| Poor mixing in a biphasic system. | Use vigorous stirring and consider adding a phase-transfer catalyst. | |
| High percentage of 1,4-diphenoxybutane | Molar ratio of phenol to 1,4-dibromobutane is too high. | Use a molar excess of 1,4-dibromobutane (e.g., 1.5 to 2 equivalents). |
| Significant amount of C-alkylated byproducts | Reaction conditions favor C-alkylation. | Use a polar aprotic solvent like DMF or DMSO. Avoid protic solvents.[1] |
| Presence of unreacted phenol | Insufficient base or reaction time. | Ensure at least one equivalent of base is used. Increase the reaction time and monitor for the disappearance of phenol by TLC. |
| Difficulty in purifying the product | Similar polarities of the product and byproducts. | Use column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the components. Recrystallization can also be an effective purification method. |
Quantitative Data
The following tables provide an overview of how different reaction parameters can influence the outcome of the synthesis. The data presented is based on a kinetic study of a similar Williamson ether synthesis (synthesis of 1-butoxy-4-tert-butylbenzene) and general principles of phenol alkylation.
Table 1: Effect of Reactant Molar Ratio on Product Distribution
| Molar Ratio (Phenol : 1,4-dibromobutane) | Approx. Yield of this compound (%) | Approx. Yield of 1,4-Diphenoxybutane (%) | Comments |
| 1 : 1 | Moderate | Significant | Higher probability of the product reacting further with the phenoxide. |
| 1 : 1.5 | Good | Moderate | An excess of the dihaloalkane favors the mono-substituted product. |
| 1 : 2 | High | Low | A larger excess of the dihaloalkane further minimizes the formation of the di-substituted byproduct. |
Table 2: Influence of Temperature on Reaction Outcome
| Temperature (°C) | Relative Rate of O-alkylation | Relative Rate of C-alkylation | Comments |
| 50-70 | Moderate | Low | Lower temperatures generally favor the kinetically controlled O-alkylation product. |
| 80-100 | Fast | Moderate | Higher temperatures can increase the rate of both O- and C-alkylation, and potentially elimination reactions. |
| >100 | Very Fast | Significant | At elevated temperatures, the thermodynamically more stable C-alkylated products may become more prominent. |
Experimental Protocols
Detailed Experimental Protocol for the Synthesis of this compound
This protocol is adapted from a procedure for a similar Williamson ether synthesis.
Materials:
-
Phenol
-
1,4-dibromobutane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 equivalent) in anhydrous DMF.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. If using, add a catalytic amount of TBAB (e.g., 0.05 equivalents).
-
Addition of Alkylating Agent: Stir the mixture vigorously at room temperature for 30 minutes. Then, add 1,4-dibromobutane (1.5 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 70-80°C and maintain this temperature for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layer sequentially with 1 M HCl, water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
optimizing reaction conditions for coupling reactions involving (4-Bromobutoxy)benzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cross-coupling reactions involving (4-Bromobutoxy)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A: While this compound is a versatile reagent, challenges can arise. The ether linkage is generally stable, but the aryl bromide can be susceptible to common issues in palladium-catalyzed reactions such as catalyst deactivation, slow reaction rates, and the formation of byproducts like homocoupled species or dehalogenated starting material.[1][2][3] Optimizing the choice of ligand, base, and solvent is critical for success.
Q2: Can the butoxy chain participate in side reactions?
A: Under typical palladium-catalyzed cross-coupling conditions focused on activating the C(sp²)-Br bond, the alkyl aryl ether moiety is generally stable.[4][5][6] However, extremely harsh conditions or the use of catalysts known to activate C-O bonds (typically nickel-based systems) could potentially lead to cleavage, though this is not a common pathway in standard Suzuki, Buchwald-Hartwig, or Heck reactions.[5][6]
Q3: Is it necessary to use an inert atmosphere for these reactions?
A: Yes, it is highly recommended. Many palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.[3] Performing reactions under an inert atmosphere (e.g., nitrogen or argon) prevents catalyst degradation and minimizes oxygen-induced side reactions, most notably the homocoupling of boronic acids in Suzuki reactions.[1][3]
Q4: Which coupling reaction is best suited for my desired transformation with this compound?
A: The choice of reaction depends on the bond you intend to form:
-
For C-C bond formation (biaryls): The Suzuki-Miyaura coupling is a robust and widely used method.[7]
-
For C-N bond formation (anilines): The Buchwald-Hartwig amination is the premier method for coupling with primary or secondary amines.[8][9][10]
-
For C-C bond formation with alkenes: The Mizoroki-Heck reaction is ideal for forming substituted alkenes.[11]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Question: My Suzuki/Buchwald-Hartwig/Heck reaction with this compound is giving very low yields or no product at all. What should I investigate first?
Answer: A low or nonexistent yield is a common issue that can often be resolved by systematically evaluating the reaction components and conditions. The primary factors to scrutinize are the quality of your reagents and the efficacy of your catalytic system.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yielding coupling reactions.
Problem 2: Significant Byproduct Formation
Question: I am observing significant homocoupling of my boronic acid (Suzuki) or dehalogenation of my starting material. How can I minimize these side reactions?
Answer: The formation of these byproducts typically points to issues with oxygen in the reaction atmosphere or a suboptimal choice of base and solvent.
-
Homocoupling (Suzuki): This side reaction is often caused by the presence of oxygen, which can facilitate the undesired coupling of two boronic acid molecules.[1][3]
-
Dehalogenation (Debromination): The replacement of the bromine atom with hydrogen can occur under certain conditions.
Problem 3: Reaction Stalls Before Completion
Question: My reaction starts but stalls, leaving a significant amount of unreacted starting material. What can I do?
Answer: A stalled reaction often indicates catalyst deactivation or poor solubility of reagents as the reaction progresses.
-
Solution 1: Address Catalyst Deactivation: The palladium catalyst may not be stable enough under the reaction conditions for the required duration. Consider using a more robust ligand system, such as a bulky biarylphosphine ligand (e.g., XPhos, SPhos), which can protect the palladium center and promote catalyst longevity.[12][13]
-
Solution 2: Improve Solubility: If reagents or intermediates are precipitating from the solution, the reaction kinetics can slow dramatically.[3] Try a different solvent or solvent mixture that provides better solubility for all components at the reaction temperature.[2] Common choices include dioxane, toluene, or DMF.
-
Solution 3: Sequential Addition: In some cases, adding a second portion of the catalyst after the reaction has been running for several hours can help push it to completion.
Data Presentation: Recommended Starting Conditions
The following tables summarize generalized starting conditions for common coupling reactions with this compound, based on established protocols for similar aryl bromides. Optimization will likely be required for specific coupling partners.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2 mol%) | If using Pd(OAc)₂, a ligand is required. |
| Ligand | PPh₃ (4 mol%) or XPhos (4 mol%) | XPhos is recommended for challenging substrates.[13] |
| Base | K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.) | K₃PO₄ is often effective for heteroaryl partners. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (2:1:1) | Degassed solvents are crucial.[14][15] |
| Temperature | 80-110 °C | Monitor for potential decomposition at higher temperatures. |
| Time | 4-24 hours | Monitor progress by TLC or LC-MS. |
Table 2: Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Notes |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%) | Pre-catalysts can also be highly effective. |
| Ligand | XPhos (2-4 mol%) or BINAP (2-4 mol%) | Ligand choice is critical and depends on the amine.[8][9] |
| Base | NaOtBu or Cs₂CO₃ (1.4-2.0 equiv.) | NaOtBu is a strong, common base; Cs₂CO₃ is milder.[8][16] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Solvent must be anhydrous. |
| Temperature | 100-110 °C | Reactions are typically run at elevated temperatures.[8] |
| Time | 8-24 hours | Monitor progress by TLC or GC-MS.[12] |
Table 3: Mizoroki-Heck Reaction Conditions
| Parameter | Condition | Notes |
| Catalyst | Pd(OAc)₂ (1-2 mol%) | Pd(PPh₃)₄ can also be used. |
| Ligand | PPh₃ or P(o-tolyl)₃ (2-4 mol%) | Ligand choice can influence regioselectivity. |
| Base | Et₃N or AcONa (1.5-2.5 equiv.) | An organic base is common, but inorganic bases can be used.[17] |
| Solvent | EtOH, DMF, or DMA | Polar aprotic solvents are generally effective.[11][17] |
| Temperature | 100-140 °C | Microwave heating can significantly shorten reaction times.[17] |
| Time | 4-36 hours | Monitor progress by TLC or GC-MS. |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an arylboronic acid.
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (nitrogen or argon) three times.[14]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe.[7]
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[7]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[14]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol details a method for coupling this compound with a primary or secondary amine.
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[12]
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (argon) three times.
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and anhydrous solvent (e.g., toluene) via syringe.[12]
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC or GC-MS.[12]
-
Workup: After cooling, dilute the mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.[12]
-
Purification: Purify the residue by column chromatography to yield the desired N-aryl product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Iron-Catalyzed Cross-Coupling of Unactivated, Secondary Alkyl Thio Ethers and Sulfones with Aryl Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (4-Bromobutoxy)benzene via Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying (4-Bromobutoxy)benzene using column chromatography. This document includes frequently asked questions (FAQs), a detailed troubleshooting guide, and a complete experimental protocol to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?
A1: For the purification of this compound, silica gel (60-120 mesh or 230-400 mesh) is the most commonly used stationary phase due to its effectiveness in separating compounds of moderate polarity. A typical mobile phase system is a mixture of ethyl acetate and hexane. A good starting point for the solvent system is a low polarity mixture, such as 5% ethyl acetate in hexane, with the polarity gradually increased as needed to elute the product.
Q2: How can I determine the appropriate solvent system for my column?
A2: The ideal solvent system should be determined by thin-layer chromatography (TLC) prior to running the column. The target Rf (retention factor) for this compound should be between 0.25 and 0.35 to ensure good separation from impurities. You can test various ratios of ethyl acetate in hexane to find the optimal mobile phase composition.
Q3: What are the common impurities I should expect in my crude this compound sample?
A3: this compound is typically synthesized via a Williamson ether synthesis from phenol and 1,4-dibromobutane. The most common impurities are:
-
Phenol: Unreacted starting material.
-
1,4-Dibromobutane: Unreacted starting material.
-
1,4-Diphenoxybutane: A common byproduct formed when two molecules of phenol react with one molecule of 1,4-dibromobutane.
Q4: How can I visualize the spots on my TLC plate, especially for the non-UV active starting material, 1,4-dibromobutane?
A4: this compound and phenol are UV active and can be visualized under a UV lamp (254 nm). 1,4-dibromobutane is not UV active. To visualize all spots, you can use an iodine chamber or a potassium permanganate stain. Phenolic compounds can also be specifically visualized using a ferric chloride stain.[1][2]
Q5: Is this compound stable on silica gel?
A5: Generally, this compound is stable on silica gel under normal column chromatography conditions.[3] However, prolonged exposure to acidic silica gel could potentially lead to minor degradation. If you suspect compound instability, you can perform a stability test by spotting the compound on a TLC plate, letting it sit for several hours, and then eluting it to see if any new spots appear.
Experimental Protocol
This protocol outlines the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (washed)
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
UV lamp
-
Iodine chamber or potassium permanganate stain
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate alongside standards of the starting materials if available.
-
Develop the TLC plate using different ratios of ethyl acetate in hexane (e.g., 2%, 5%, 10%) to find a solvent system that gives an Rf value of ~0.3 for the product and good separation from impurities.
-
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 2% ethyl acetate in hexane).
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and then add a layer of sand on top of the silica bed.
-
Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Drain the solvent until the sample has been adsorbed onto the silica.
-
Carefully add a small amount of fresh mobile phase and drain again to ensure the sample is loaded in a narrow band.
-
-
Elution and Fraction Collection:
-
Fill the column with the mobile phase.
-
Begin eluting the column, collecting fractions in appropriately sized test tubes or flasks.
-
Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) to elute non-polar impurities like 1,4-dibromobutane.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the this compound. A typical gradient might be from 5% to 15% ethyl acetate in hexane.
-
The more polar byproduct, 1,4-diphenoxybutane, and unreacted phenol will elute later.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which contain the pure product.
-
Combine the pure fractions.
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₃BrO |
| Molecular Weight | 229.11 g/mol [4] |
| Appearance | White to brown crystals or powder[5] |
| Melting Point | 36-46 °C[5] |
| Boiling Point | ~285-287 °C |
Table 2: Estimated Rf Values and Elution Order
| Compound | Structure | Estimated Rf in 10% EtOAc/Hexane | Elution Order |
| 1,4-Dibromobutane | Br-(CH₂)₄-Br | High (>0.8) | 1 |
| This compound | C₆H₅O(CH₂)₄Br | ~0.3 - 0.4 | 2 |
| 1,4-Diphenoxybutane | C₆H₅O(CH₂)₄OC₆H₅ | ~0.2 - 0.3 | 3 |
| Phenol | C₆H₅OH | Low (<0.1) | 4 |
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Product elutes too quickly (high Rf) | Mobile phase is too polar. | Decrease the polarity of the mobile phase (reduce the percentage of ethyl acetate). |
| Product does not elute (low Rf or stuck on the column) | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate). |
| Poor separation of product and impurities | - Improperly packed column (cracks, air bubbles).- Column was overloaded with crude material.- Inappropriate solvent system. | - Repack the column carefully.- Use an appropriate amount of crude material for the column size.- Perform thorough TLC analysis to find the optimal mobile phase. |
| Streaking of spots on TLC and broad bands on the column | - Sample is not fully dissolved when loaded.- Sample is too concentrated.- Compound is interacting too strongly with the silica. | - Ensure the sample is fully dissolved in a minimal amount of solvent before loading.- Dilute the sample before loading.- Consider adding a small amount of a slightly more polar solvent to the mobile phase. |
| No product is recovered from the column | - Product may have degraded on the silica gel.- The mobile phase polarity was not increased enough to elute the product. | - Test the stability of the compound on a silica TLC plate before running the column.- Continue to elute the column with a more polar solvent system. |
| Cracks appear in the silica bed during the run | The column has run dry. | Always keep the solvent level above the top of the silica gel. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
identification and removal of common impurities in (4-Bromobutoxy)benzene
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with (4-Bromobutoxy)benzene. It focuses on the identification and removal of common impurities that may arise during its synthesis, particularly via the Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesized from phenol and 1,4-dibromobutane?
A1: The most common impurities encountered during the synthesis of this compound via the Williamson ether synthesis are unreacted starting materials and a significant side-product. These include:
-
Phenol: Unreacted starting material.
-
1,4-Dibromobutane: Unreacted excess reagent.
-
1,4-Diphenoxybutane: A common byproduct formed when a second molecule of phenol reacts with the desired product.
Q2: My reaction mixture is showing unexpected spots on the TLC plate. How can I identify the components?
A2: Unexpected spots on a Thin Layer Chromatography (TLC) plate likely correspond to the starting materials and the common side-product, 1,4-diphenoxybutane. Due to its higher polarity, phenol will typically have a lower Rf value than the product and other less polar impurities. 1,4-Diphenoxybutane, being larger and more symmetrical, may have an Rf value close to the product, sometimes making TLC separation challenging. For definitive identification, it is recommended to use more advanced analytical techniques like GC-MS and NMR spectroscopy.
Q3: How can I confirm the presence of specific impurities in my sample of this compound?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most effective methods for identifying and quantifying impurities.
-
GC-MS separates the components of the mixture, and the resulting mass spectrum provides a molecular fingerprint for each compound, allowing for unambiguous identification.
-
¹H and ¹³C NMR provide detailed structural information. Each compound has a unique set of chemical shifts and coupling patterns, which can be used to identify its presence in a mixture. Characteristic peaks for the expected impurities can be looked for in the spectrum of the crude product.
Q4: What is the best strategy for purifying crude this compound?
A4: A multi-step purification strategy is generally most effective.
-
Aqueous Base Wash: An initial wash of the organic reaction mixture with an aqueous sodium hydroxide solution will deprotonate and extract the acidic unreacted phenol into the aqueous layer.[1][2][3]
-
Water Wash: Subsequent washing with water will remove any residual base and water-soluble impurities.
-
Drying: The organic layer should be thoroughly dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Solvent Removal: The organic solvent is removed under reduced pressure.
-
Fractional Distillation or Column Chromatography: To separate the desired product from the high-boiling 1,4-diphenoxybutane and any remaining 1,4-dibromobutane, either fractional distillation under reduced pressure or column chromatography on silica gel is recommended.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Ensure the base used (e.g., sodium hydroxide, potassium carbonate) is sufficiently strong and anhydrous to fully deprotonate the phenol.[5] Extend the reaction time or slightly increase the temperature, monitoring by TLC. |
| Side-reaction forming 1,4-diphenoxybutane is favored. | Use a molar excess of 1,4-dibromobutane relative to phenol to increase the probability of the phenoxide reacting with the dibromoalkane instead of the product. | |
| Persistent Phenol Impurity | Inefficient extraction with aqueous base. | Increase the concentration of the aqueous NaOH solution (e.g., to 2 M) and perform multiple extractions.[3] Ensure vigorous mixing in the separatory funnel to maximize contact between the organic and aqueous phases. |
| Product is contaminated with a high-boiling impurity. | This is likely 1,4-diphenoxybutane. | Perform fractional distillation under high vacuum. Due to the likely difference in boiling points, a careful distillation should provide separation. Alternatively, silica gel column chromatography can be effective.[4] |
| Product has a yellow or brown color. | This may be due to trace impurities or slight decomposition. | Washing the crude product with a sodium bisulfite solution can sometimes help remove colored impurities.[6] Purification by column chromatography or distillation should also yield a colorless product. |
Data Presentation
Table 1: Analytical Data for the Identification of this compound and Common Impurities
| Compound | Structure | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (CDCl₃, δ ppm) | Key ¹³C NMR Signals (CDCl₃, δ ppm) | Key GC-MS m/z Fragments |
| This compound | C₁₀H₁₃BrO | 229.11 | ~6.9-7.3 (aromatic), ~4.0 (t, -OCH₂-), ~3.5 (t, -CH₂Br), ~2.0-2.2 (m, -CH₂CH₂-) | ~159, 129, 121, 114 (aromatic), ~67 (-OCH₂-), ~33 (-CH₂Br), ~29, 28 (-CH₂CH₂-) | 228/230 (M⁺), 149, 94, 77[7] |
| Phenol | C₆H₆O | 94.11 | ~6.9-7.3 (aromatic), ~5.0-6.0 (broad s, -OH)[8] | ~155, 129, 121, 115 (aromatic)[8] | 94 (M⁺, base peak), 66, 65, 39[9] |
| 1,4-Dibromobutane | C₄H₈Br₂ | 215.91 | ~3.5 (t, -CH₂Br), ~2.0 (m, -CH₂CH₂-)[10] | ~35 (-CH₂Br), ~30 (-CH₂CH₂-) | 135/137, 55[10] |
| 1,4-Diphenoxybutane | C₁₆H₁₈O₂ | 242.31 | ~6.9-7.3 (aromatic), ~4.0 (t, -OCH₂-), ~2.0 (m, -CH₂CH₂-) | ~159, 129, 121, 114 (aromatic), ~67 (-OCH₂-), ~26 (-CH₂CH₂-) | 242 (M⁺), 149, 94, 77 |
Table 2: Representative Purification Efficiency
| Purification Step | Phenol (%) | 1,4-Dibromobutane (%) | 1,4-Diphenoxybutane (%) | This compound (%) | Method Efficiency |
| Crude Product | 10 | 15 | 20 | 55 | - |
| After Aqueous Base Wash | < 0.5 | 15 | 20 | 64.5 | >95% removal of phenol |
| After Fractional Distillation | < 0.1 | < 0.5 | < 1 | > 98 | >95% removal of 1,4-dibromobutane and 1,4-diphenoxybutane |
Note: The values in this table are representative and may vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: Removal of Unreacted Phenol by Aqueous Base Extraction
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and transfer it to a separatory funnel.
-
Add an equal volume of 1 M aqueous sodium hydroxide (NaOH) solution to the separatory funnel.[11]
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate completely. The upper layer will be the organic phase, and the lower layer will be the aqueous phase containing sodium phenoxide.
-
Drain the lower aqueous layer.
-
Repeat the extraction with fresh 1 M NaOH solution two more times to ensure complete removal of phenol.
-
Wash the organic layer with an equal volume of water, followed by an equal volume of brine (saturated aqueous NaCl solution).
-
Drain the aqueous layer and transfer the organic layer to a clean flask. Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent, and remove the solvent under reduced pressure to yield the crude product, now free of phenol.
Protocol 2: Purification by Fractional Distillation Under Reduced Pressure
-
Set up a fractional distillation apparatus equipped with a vacuum adapter, a short fractionating column (e.g., a Vigreux column), and a thermometer. Ensure all glass joints are properly sealed for vacuum.
-
Place the phenol-free crude product in the distillation flask with a magnetic stir bar or boiling chips.
-
Begin stirring and slowly apply vacuum.
-
Gently heat the distillation flask using a heating mantle.
-
Collect any low-boiling forerun, which would primarily be any residual 1,4-dibromobutane. The boiling point of 1,4-dibromobutane is approximately 197 °C at atmospheric pressure and will be significantly lower under vacuum.[12][13]
-
Once the temperature stabilizes at the boiling point of this compound, collect the main fraction in a clean receiving flask.
-
The high-boiling residue remaining in the distillation flask will contain the 1,4-diphenoxybutane impurity.
-
Discontinue heating and carefully release the vacuum before turning off the cooling water.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C10H13BrO | CID 70986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. 1,4-Dibromobutane | C4H8Br2 | CID 8056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cactus.utahtech.edu [cactus.utahtech.edu]
- 12. youtube.com [youtube.com]
- 13. Sciencemadness Discussion Board - Preparation of 1,4-Dibromobutane - Powered by XMB 1.9.11 [sciencemadness.org]
strategies for improving the reaction yield of (4-Bromobutoxy)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield of (4-Bromobutoxy)benzene via Williamson ether synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
A diminished or absent yield of this compound is a frequent challenge. The following guide provides a systematic approach to diagnosing and resolving this issue.
| Potential Cause | Recommended Action |
| Incomplete Deprotonation of Phenol | The phenoxide ion is the nucleophile in this reaction, and its incomplete formation will significantly hinder the synthesis. Ensure a sufficiently strong base is used to completely deprotonate the phenol. For aryl ethers, bases like potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH) are effective.[1] The completeness of the deprotonation step can be visually monitored in some cases by the dissolution of the solid base. |
| Moisture in Reaction | The Williamson ether synthesis is sensitive to water, which can consume the base and hydrolyze the alkyl halide. Ensure all glassware is thoroughly dried, and use anhydrous solvents. |
| Suboptimal Reaction Temperature | The reaction rate is temperature-dependent. A typical temperature range for Williamson ether synthesis is between 50-100 °C.[2] If the reaction is sluggish, a moderate increase in temperature may improve the yield. However, excessively high temperatures can promote side reactions. |
| Insufficient Reaction Time | The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical reaction time can range from 1 to 8 hours.[2] |
| Poor Quality of Reagents | Impurities in phenol, 1,4-dibromobutane, or the solvent can interfere with the reaction. Use reagents of high purity. |
| Inefficient Phase Transfer | When using a biphasic system (e.g., aqueous NaOH and an organic solvent), the transfer of the phenoxide ion to the organic phase where 1,4-dibromobutane resides can be slow. The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate and yield by facilitating this transfer.[3] |
Issue 2: Formation of Side Products
The presence of impurities complicates purification and reduces the overall yield of the desired product.
| Common Side Product | Formation Mechanism | Mitigation Strategy |
| 1,4-Diphenoxybutane | This diether is formed when a second molecule of phenoxide reacts with the desired product, this compound. | Use an excess of 1,4-dibromobutane relative to phenol. This stoichiometric imbalance favors the mono-alkylation product. A molar ratio of 1:3 or 1:4 of phenol to 1,4-dibromobutane is often employed. |
| But-3-en-1-ol | This elimination product can form if the phenoxide acts as a base and abstracts a proton from the 1,4-dibromobutane, leading to the elimination of HBr. This is more prevalent at higher temperatures. | Maintain a moderate reaction temperature (50-80 °C). The use of a less sterically hindered base can also reduce the likelihood of elimination. |
| C-Alkylation Products | The phenoxide ion is an ambident nucleophile, meaning it can react through the oxygen (O-alkylation, desired) or a carbon atom on the aromatic ring (C-alkylation). | The use of polar aprotic solvents like DMF or DMSO generally favors O-alkylation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for this compound?
The most common and effective method is the Williamson ether synthesis, where phenol is reacted with 1,4-dibromobutane in the presence of a base.
Q2: Which base should I choose for the deprotonation of phenol?
For the synthesis of aryl ethers like this compound, moderately strong bases are generally sufficient and can lead to cleaner reactions. Potassium carbonate (K₂CO₃) is a good choice as it is effective and easy to handle. Stronger bases like sodium hydride (NaH) can be used but require strictly anhydrous conditions.
Q3: What is the optimal solvent for this reaction?
Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are generally preferred as they can accelerate Sₙ2 reactions.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting materials from the product.
Q5: What is the best method for purifying the crude this compound?
A multi-step purification process is often most effective. First, perform a liquid-liquid extraction to remove inorganic salts and water-soluble impurities. This is typically followed by column chromatography on silica gel to separate the desired product from unreacted starting materials and organic byproducts.[4] Finally, recrystallization can be used to obtain a highly pure, crystalline product.[4]
Data Presentation
Table 1: Effect of Reaction Parameters on the Yield of this compound (Illustrative)
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Catalyst | Yield (%) |
| 1 | K₂CO₃ | DMF | 80 | 6 | None | ~75 |
| 2 | NaOH | Toluene/H₂O | 90 | 8 | TBAB (5 mol%) | >90 |
| 3 | NaH | THF | 65 | 4 | None | ~85 |
| 4 | K₂CO₃ | Acetonitrile | 70 | 6 | None | ~80 |
Note: These are representative yields and can vary based on specific experimental conditions and scale.
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
Phenol
-
1,4-Dibromobutane (in excess, e.g., 3-4 equivalents)
-
Potassium Carbonate (K₂CO₃, anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq) and anhydrous DMF.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.
-
Addition of Alkylating Agent: Add 1,4-dibromobutane (3.0 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80 °C and maintain this temperature for 6-8 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Understanding the Degradation of (4-Bromobutoxy)benzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the degradation pathways of (4-Bromobutoxy)benzene. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on its chemical structure, this compound is susceptible to degradation through several pathways:
-
Hydrolysis: The bromoalkane portion of the molecule can undergo hydrolysis, where the bromine atom is replaced by a hydroxyl group, particularly under aqueous conditions. The rate of hydrolysis is influenced by pH and temperature. The C-Br bond is generally the most labile site for this reaction.
-
Oxidation: The primary sites for oxidative degradation are the ether linkage and the benzene ring. Oxidizing agents can cleave the ether bond, and strong oxidants can potentially open the aromatic ring.[1] Atmospheric oxidation is often initiated by hydroxyl radicals.
-
Thermal Degradation: At elevated temperatures, this compound is expected to decompose. This process can lead to the cleavage of the C-O and C-Br bonds, potentially forming volatile and hazardous products such as carbon monoxide, carbon dioxide, and hydrogen halides.
-
Photodegradation: Exposure to ultraviolet (UV) light can induce the degradation of this compound. This process can be accelerated in the presence of photosensitizers or photocatalysts. The primary photochemical reaction is likely the cleavage of the carbon-bromine bond.
-
Microbial Degradation: While specific studies on this compound are limited, microorganisms are known to degrade aromatic ethers and halogenated compounds. Bacteria may utilize oxygenases to hydroxylate the aromatic ring or cleave the ether bond.
Q2: What are the expected initial degradation products of this compound?
A2: The initial degradation products will vary depending on the degradation pathway:
-
Hydrolysis: 4-Phenoxybutanol and hydrobromic acid.
-
Oxidation: Phenol, 4-bromobutanal, and subsequently 4-bromobutanoic acid from ether cleavage. Hydroxylated derivatives of this compound could also be formed.
-
Thermal Degradation: A complex mixture of smaller molecules, including phenol, bromobutane, and various aromatic and aliphatic fragments.
-
Photodegradation: The primary product from C-Br bond cleavage would be the 4-phenoxybutyl radical, which can then undergo further reactions to form 4-phenoxybutane or other products.
-
Microbial Degradation: Phenol and 4-bromobutanol are likely initial products from ether bond cleavage. Ring hydroxylation could lead to bromobutoxy-substituted catechols.
Q3: Is this compound expected to be persistent in the environment?
A3: The persistence of this compound in the environment will depend on various factors such as sunlight exposure, microbial activity, and the presence of reactive chemical species. Its low water solubility may limit its bioavailability for microbial degradation in aqueous environments. However, the presence of the bromoalkane chain and the ether linkage provides reactive sites for abiotic and biotic degradation processes.
Logical Relationship of Degradation Pathways
Caption: Potential degradation pathways of this compound.
Troubleshooting Guides
HPLC Analysis
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) | 1. Incompatible injection solvent with the mobile phase.2. Column overload.3. Secondary interactions with the stationary phase (e.g., silanol interactions).4. Column contamination or degradation. | 1. Dissolve the sample in the mobile phase or a weaker solvent.2. Reduce the injection volume or sample concentration.3. Use a mobile phase with a pH that suppresses the ionization of the analyte, or use an end-capped column.4. Flush the column with a strong solvent or replace it if necessary. |
| Inconsistent retention times | 1. Fluctuation in mobile phase composition.2. Temperature variations.3. Leaks in the HPLC system.4. Column equilibration issues. | 1. Prepare fresh mobile phase and ensure proper mixing.2. Use a column oven to maintain a constant temperature.3. Check for leaks at all fittings and connections.4. Ensure the column is adequately equilibrated with the mobile phase before injection. |
| Baseline noise or drift | 1. Air bubbles in the system.2. Contaminated mobile phase or detector flow cell.3. Detector lamp aging.4. Incomplete mobile phase mixing. | 1. Degas the mobile phase using sonication or an online degasser.2. Use HPLC-grade solvents and flush the detector flow cell.3. Replace the detector lamp if its intensity is low.4. Ensure the mobile phase components are fully miscible and well-mixed. |
GC-MS Analysis
| Issue | Potential Cause | Recommended Solution |
| No peak or very small peak for this compound | 1. Thermal degradation in the injector.2. Adsorption in the inlet liner or column.3. Incorrect injection parameters.4. Leak in the system. | 1. Lower the injector temperature.2. Use a deactivated inlet liner and a column suitable for aromatic and halogenated compounds.3. Optimize the injection volume and split ratio.4. Perform a leak check of the GC system. |
| Peak tailing for polar degradation products (e.g., phenols) | 1. Active sites in the inlet liner or on the column.2. Inappropriate column phase.3. Co-elution with interfering substances. | 1. Use a fresh, deactivated liner and trim the front end of the column.2. Use a column designed for polar compounds or consider derivatization of the analytes.3. Optimize the temperature program to improve separation. |
| Poor mass spectral quality or high background noise | 1. Contamination of the ion source.2. Column bleed at high temperatures.3. Air leak in the MS detector.4. Insufficient vacuum. | 1. Clean the ion source according to the manufacturer's instructions.2. Use a low-bleed GC column and operate within its recommended temperature range.3. Check all seals and fittings for leaks.4. Ensure the vacuum pumps are functioning correctly. |
Experimental Protocols
Thermal Degradation Study
Objective: To determine the thermal stability of this compound and identify its degradation products.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a thermogravimetric analysis (TGA) pan.
-
TGA Analysis:
-
Place the pan in the TGA instrument.
-
Heat the sample from ambient temperature to 600 °C at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the mass loss as a function of temperature.
-
-
Product Identification (TGA-MS/FTIR):
-
If available, couple the TGA to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer to analyze the evolved gases.
-
Alternatively, perform pyrolysis-GC-MS by heating the sample in a pyrolysis unit connected to a GC-MS system to separate and identify the degradation products.
-
Experimental Workflow for Thermal Degradation
Caption: Workflow for thermal degradation analysis.
Photodegradation Study
Objective: To assess the degradation of this compound under UV irradiation.
Methodology:
-
Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 10 mg/L).
-
Irradiation:
-
Place the solution in a quartz photoreactor.
-
Irradiate the solution with a UV lamp of a specific wavelength (e.g., 254 nm or 365 nm).
-
Maintain a constant temperature using a water bath.
-
Take samples at regular time intervals.
-
-
Analysis:
-
Analyze the samples by HPLC with a UV detector to monitor the disappearance of the parent compound.
-
Use LC-MS or GC-MS to identify the degradation products.
-
-
Control Experiment: Run a dark control (reactor wrapped in aluminum foil) to account for any degradation not due to light.
Microbial Degradation Study
Objective: To evaluate the biodegradability of this compound by a specific microbial culture or consortium.
Methodology:
-
Culture Preparation: Prepare a liquid mineral salts medium. Inoculate with a suitable microbial culture (e.g., activated sludge or a specific bacterial strain).
-
Incubation:
-
Add this compound as the sole carbon source or in addition to another carbon source to the culture medium at a non-toxic concentration.
-
Incubate the cultures under appropriate conditions (e.g., 30 °C, 150 rpm).
-
-
Sampling and Analysis:
-
Collect samples from the cultures at different time points.
-
Extract the samples with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the extracts by GC-MS or HPLC to determine the concentration of this compound and identify any metabolites.
-
-
Control Experiments:
-
Run a sterile control (autoclaved medium with the compound) to check for abiotic degradation.
-
Run a biotic control without the compound to monitor the health of the microbial culture.
-
Data Presentation
Table 1: Hydrolysis Rates of Bromoalkanes
| Compound | Temperature (°C) | Half-life (days) | Reference |
| 1-Bromobutane | 25 | ~20 | General chemical kinetics data |
| 1-Bromohexane | 25 | ~17 | [2] |
| 2-Bromopropane | 25 | ~1.5 | General chemical kinetics data |
Note: The rate of hydrolysis is dependent on the structure of the bromoalkane (primary, secondary, tertiary) and environmental conditions.[3]
Table 2: Rate Constants for the Reaction of Ethers with OH Radicals
| Compound | Rate Constant (10⁻¹² cm³ molecule⁻¹ s⁻¹) at 298 K | Atmospheric Half-life (days) | Reference |
| Diethyl ether | 13.5 | ~0.8 | [4] |
| Methyl tert-butyl ether (MTBE) | 3.24 | ~3.5 | [4] |
| Tetrahydrofuran | 16.0 | ~0.7 | [5] |
Note: Atmospheric half-life is calculated assuming an average OH radical concentration of 1 x 10⁶ molecules/cm³.
Table 3: Photodegradation of Brominated Aromatic Compounds
| Compound | Conditions | Half-life (hours) | Reference |
| 4,4'-Dibromodiphenyl ether (BDE-15) | UV light in Triton X-100 solution | Varies with pH and surfactant concentration | [6] |
| Pentabromoethylbenzene | UV (180-400 nm) in acetone | < 0.1 | [7] |
Note: Photodegradation rates are highly dependent on the experimental conditions, including the light source, solvent, and presence of other substances.
References
- 1. hydrolysis with water classification tertiary secondary primary haloalkanes halogenoalkanes reactivity trends with silver nitrate alkyl halides advanced A level organic chemistry revision notes [docbrown.info]
- 2. Some reactions of naturally occurring nucleophiles with haloalkanes in water | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 3. savemyexams.com [savemyexams.com]
- 4. Kinetics of the reaction of OH radicals with a series of ethers under simulated atmospheric conditions at 295 K | Semantic Scholar [semanticscholar.org]
- 5. witpress.com [witpress.com]
- 6. Photodegradation of 4,4'-dibrominated diphenyl ether in Triton X-100 micellar solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
challenges and solutions for scaling up the synthesis of (4-Bromobutoxy)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (4-Bromobutoxy)benzene, with a focus on challenges encountered during scale-up.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. What is the most common method for synthesizing this compound?
The most prevalent and well-established method for synthesizing this compound is the Williamson ether synthesis.[1][2][3] This reaction involves the deprotonation of a phenol (in this case, the hydroxyl group of a precursor) by a base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking an alkyl halide (such as 1,4-dibromobutane) in an SN2 reaction to form the desired ether.[2][3][4]
2. I am observing low yields in my scaled-up synthesis. What are the potential causes and solutions?
Low yields during scale-up can stem from several factors. Here's a breakdown of potential causes and their corresponding solutions:
| Potential Cause | Recommended Solution(s) |
| Incomplete Reaction | - Increase reaction time and monitor progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[4] - Ensure efficient stirring to overcome mass transfer limitations in a larger reactor.[5] - Optimize the reaction temperature; sometimes a moderate increase can improve the rate, but excessive heat can lead to side reactions.[6] |
| Base Inefficiency | - Use a stronger base like sodium hydride (NaH) if weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are proving insufficient for complete deprotonation.[2] - Ensure the base is fresh and anhydrous, as moisture can quench the base and inhibit phenoxide formation. |
| Side Reactions | - The primary competing reaction is the formation of a diether byproduct where the phenoxide reacts at both ends of the 1,4-dibromobutane. To minimize this, use a molar excess of 1,4-dibromobutane. - Another potential side reaction is elimination, particularly if using a sterically hindered phenoxide or a secondary/tertiary alkyl halide (not the case here, but a general consideration for Williamson synthesis).[2][3] |
| Catalyst Deactivation (if using PTC) | - Ensure the phase-transfer catalyst is not degrading at the reaction temperature.[5] - Check for impurities in the starting materials that could "poison" the catalyst. |
3. I am having difficulty with the purification of this compound at a larger scale. What methods are recommended?
Purification at scale can be challenging. Common methods include:
-
Distillation: Fractional distillation under reduced pressure is often effective for separating the desired product from unreacted starting materials and lower-boiling impurities.
-
Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane.[1][7]
-
Column Chromatography: While less common for very large scales due to cost and time, silica gel chromatography can be used for purification, especially for high-purity requirements.[7][8]
A common impurity to address is the dimer 1,4-bis(phenoxy)butane.[7] One patented method for a similar compound involves converting the crude product to a salt with an inorganic acid to precipitate the dimer salt impurity, followed by liberation of the purified product with a base.[7]
4. What are the key safety concerns when working with the reagents for this synthesis?
The primary safety concerns are associated with the starting materials:
-
Phenol: Phenol is highly toxic and corrosive.[9][10] It can be rapidly absorbed through the skin, causing severe burns that may not be immediately painful due to its anesthetic properties.[11] Absorption can lead to systemic toxicity, which can be fatal.[9][11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including butyl rubber or neoprene gloves, chemical splash goggles, and a lab coat.[11]
-
1,4-Dibromobutane: This is a lachrymator and is harmful if swallowed, inhaled, or absorbed through the skin. Handle with care in a fume hood and wear appropriate PPE.
-
Bases: Strong bases like sodium hydroxide and potassium hydroxide are corrosive. Sodium hydride is highly reactive with water and can be flammable. Handle these reagents with appropriate care and PPE.
5. How can I improve the reaction efficiency and reduce reaction times for a large-scale synthesis?
Phase-Transfer Catalysis (PTC) is a highly effective technique for improving the efficiency of Williamson ether syntheses, especially at an industrial scale.[12][13] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide anion from the aqueous or solid phase into the organic phase where the alkyl halide is present, thereby accelerating the reaction.[12][14]
Benefits of using PTC include:
-
Increased reaction rates and higher yields.[13]
-
Milder reaction conditions (lower temperatures).[15]
-
Elimination of the need for expensive and hazardous anhydrous solvents.[12]
Experimental Protocols
General Protocol for Williamson Ether Synthesis of this compound
This protocol is a generalized procedure based on standard Williamson ether synthesis methodologies.[1][4][8]
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add phenol (1.0 equivalent) and a suitable solvent (e.g., acetone, acetonitrile, or ethanol).
-
Base Addition: Add the base (e.g., anhydrous potassium carbonate [1.5 equivalents] or sodium hydroxide [1.1 equivalents]) to the stirred solution.[4]
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Phenoxide Formation: Stir the mixture at room temperature or with gentle heating to facilitate the formation of the sodium or potassium phenoxide.
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Alkyl Halide Addition: Add 1,4-dibromobutane (a molar excess, e.g., 1.5-2.0 equivalents, is recommended to minimize diether formation) to the reaction mixture. If the reaction is exothermic, the addition may need to be done portion-wise or via an addition funnel.
-
Reaction: Heat the mixture to reflux and maintain this temperature, monitoring the reaction's progress by TLC or GC.[4]
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts. The filtrate is then concentrated under reduced pressure.
-
Extraction: The residue is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water, a dilute acid solution (e.g., 1 M HCl) to remove any unreacted phenol, and finally with brine.[4]
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Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Purification: The crude this compound is then purified by vacuum distillation or recrystallization.
Data Presentation
The following table summarizes typical reaction parameters that can be optimized during scale-up. The values presented are illustrative and should be optimized for each specific scale and equipment.
| Parameter | Lab Scale (Illustrative) | Pilot Scale (Illustrative) | Production Scale (Illustrative) |
| Phenol (moles) | 0.1 | 10 | 1000 |
| 1,4-Dibromobutane (equiv.) | 1.5 | 1.3 | 1.2 |
| Base (equiv.) | 1.2 (NaOH) | 1.1 (NaOH) | 1.05 (NaOH) |
| Solvent Volume (L) | 0.2 | 15 | 1200 |
| Reaction Temperature (°C) | 65 | 70 | 75 |
| Reaction Time (hours) | 8 | 12 | 16 |
| Typical Yield (%) | 85 | 80 | 78 |
| Purity (GC, %) | >98 | >97 | >97 |
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Logical workflow for troubleshooting low yields during scale-up.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. benchchem.com [benchchem.com]
- 7. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents [patents.google.com]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
- 9. chemistry.unm.edu [chemistry.unm.edu]
- 10. carlroth.com [carlroth.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. crdeepjournal.org [crdeepjournal.org]
- 13. phasetransfer.com [phasetransfer.com]
- 14. journal.bcrec.id [journal.bcrec.id]
- 15. researchgate.net [researchgate.net]
troubleshooting guide for the spectroscopic analysis of (4-Bromobutoxy)benzene
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the spectroscopic analysis of (4-Bromobutoxy)benzene, tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
¹H NMR Spectroscopy
-
Question: My ¹H NMR spectrum shows unexpected peaks. What could be the cause?
-
Answer: Unforeseen peaks in your ¹H NMR spectrum can arise from several sources. Common contaminants include residual solvents from purification, such as ethyl acetate or dichloromethane.[1] It's also possible that starting materials from the synthesis, like phenol or 1,4-dibromobutane, are present. To confirm the presence of an exchangeable proton (like the -OH of phenol), you can add a drop of D₂O to your NMR tube and re-acquire the spectrum; the peak should disappear.[1]
-
-
Question: The peaks in my ¹H NMR spectrum are broad. How can I fix this?
-
Answer: Peak broadening can be attributed to a few factors. Poor shimming of the spectrometer is a frequent cause.[1][2] Ensure your sample is fully dissolved and the solution is homogeneous, as poor solubility can also lead to broad signals.[1] Additionally, overly concentrated samples can result in peak broadening.[1][2]
-
-
Question: The integration of my aromatic protons is incorrect. Why is this happening?
¹³C NMR Spectroscopy
-
Question: I am having trouble assigning the ipso-carbon (the carbon directly attached to the bromine). Where should I expect to see it?
-
Answer: Due to the "heavy atom effect" of bromine, the ipso-carbon experiences increased shielding and is shifted upfield more than what would be predicted based on electronegativity alone.[3]
-
IR Spectroscopy
-
Question: My IR spectrum has very broad, saturated peaks. What did I do wrong?
-
Answer: This is a common issue when too much sample is used, particularly when preparing a liquid sample between salt plates.[4] You should aim for a very thin, almost invisible film.[4] For solid samples prepared as KBr pellets, ensure the pellet is transparent and not cloudy, which indicates poor grinding and mixing.[4]
-
-
Question: I see sharp peaks around 2350 cm⁻¹. What are these?
-
Question: There are inverted peaks in my spectrum. What does this mean?
Mass Spectrometry
-
Question: I am not seeing the molecular ion peak for this compound. Why?
-
Question: My mass spectrum shows two peaks of almost equal intensity for fragments containing bromine. Is this normal?
-
Answer: Yes, this is expected. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (M and M+2) with a roughly 1:1 intensity ratio.
-
-
Question: I am observing a high background signal in my mass spectrum. What can I do?
-
Answer: A high background can be caused by contaminated mobile phases, a dirty ion source, or carryover from previous samples.[7][9] Ensure you are using high-purity solvents, clean the ion source according to the manufacturer's instructions, and run blank injections between samples to check for carryover.[7][9]
-
Expected Spectroscopic Data
The following table summarizes the expected quantitative data for the spectroscopic analysis of this compound.
| Spectroscopic Technique | Parameter | Expected Value |
| ¹H NMR | Chemical Shift (δ) | Aromatic Protons: ~6.8-7.3 ppm, -OCH₂-: ~4.0 ppm, -CH₂Br: ~3.5 ppm, -CH₂CH₂-: ~2.0-2.2 ppm |
| ¹³C NMR | Chemical Shift (δ) | Aromatic Carbons: ~114-159 ppm, -OCH₂-: ~67 ppm, -CH₂Br: ~33 ppm, Butyl CH₂s: ~28-30 ppm |
| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | C-O-C stretch: ~1240 cm⁻¹, C-H (aromatic): ~3030-3060 cm⁻¹, C-H (aliphatic): ~2850-2950 cm⁻¹, C-Br stretch: ~500-600 cm⁻¹ |
| Mass Spectrometry (EI) | Mass-to-Charge Ratio (m/z) | Molecular Ion [M]⁺: 228/230, Base Peak: 94 |
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup: Insert the sample into the spectrometer. Tune and shim the instrument to obtain optimal resolution and lineshape.
-
Data Acquisition: Acquire the ¹H spectrum using standard parameters. For ¹³C NMR, a proton-decoupled experiment is typically run to obtain singlets for each carbon.
IR Spectroscopy (ATR)
-
Background Collection: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Collect a background spectrum.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrument Setup: Set up the gas chromatograph with an appropriate column and temperature program to separate the analyte from any impurities. Set the mass spectrometer to scan over a suitable mass range (e.g., m/z 40-300).
-
Data Acquisition: Inject a small volume of the sample solution into the GC-MS system. The separated components will be ionized (typically by electron ionization) and their mass-to-charge ratios detected.
Troubleshooting Workflow
Caption: Troubleshooting workflow for spectroscopic analysis.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. What Causes Errors In Ir Spectroscopy? Master Sample Prep To Avoid Common Mistakes - Kintek Solution [kindle-tech.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. youtube.com [youtube.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. gmi-inc.com [gmi-inc.com]
- 9. cgspace.cgiar.org [cgspace.cgiar.org]
optimizing solvent and temperature for reactions with (4-Bromobutoxy)benzene
Welcome to the technical support center for (4-Bromobutoxy)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is a versatile reagent commonly used as an alkylating agent in Williamson ether synthesis and for the formation of Grignard reagents. These reactions are fundamental in the synthesis of more complex molecules, including active pharmaceutical ingredients.
Q2: How do solvent and temperature affect the outcome of a Williamson ether synthesis with this compound?
A2: Solvent and temperature are critical parameters. Polar aprotic solvents like DMF, DMSO, or acetonitrile generally favor the S\textsubscript{N}2 reaction by solvating the cation of the base, thereby increasing the nucleophilicity of the phenoxide or alkoxide.[1] Temperature influences the reaction rate; higher temperatures can accelerate the reaction but may also promote side reactions like elimination, especially with sterically hindered substrates.[2]
Q3: What are the key considerations for a successful Grignard reaction with this compound?
A3: Success in forming a Grignard reagent from this compound hinges on strictly anhydrous conditions, as Grignard reagents react readily with protic solvents like water.[3][4] The choice of an ether solvent, such as diethyl ether or THF, is crucial for stabilizing the Grignard reagent.[3] Activation of the magnesium surface is also a critical initiation step.[3]
Q4: What are common side products in reactions with this compound and how can they be minimized?
A4: In Williamson ether synthesis, a potential side product is the result of the E2 elimination of HBr from the alkyl halide, especially at higher temperatures or with sterically hindered bases.[2] For Grignard reactions, the most common side reaction is Wurtz coupling, where the Grignard reagent couples with the starting alkyl bromide. This can be minimized by the slow, controlled addition of the this compound to the magnesium suspension.[3]
Troubleshooting Guides
Williamson Ether Synthesis
| Issue | Potential Cause | Troubleshooting Suggestion |
| Low or No Product Formation | 1. Incomplete deprotonation of the alcohol/phenol. 2. Poor solubility of reactants. 3. Reaction temperature is too low. | 1. Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure the base is anhydrous and finely powdered.[5] 2. Choose a solvent that dissolves all reactants at the reaction temperature (e.g., DMF, DMSO). 3. Gradually increase the reaction temperature while monitoring for side product formation. |
| Formation of Elimination Byproduct | 1. The base is too sterically hindered. 2. The reaction temperature is too high. | 1. Use a less hindered base (e.g., K₂CO₃, Cs₂CO₃). 2. Optimize the temperature to the minimum required for a reasonable reaction rate.[2] |
| C-Alkylation instead of O-Alkylation | The phenoxide is ambident, and under certain conditions, the ring can act as the nucleophile. | This is less common with primary alkyl halides like this compound but can be influenced by the solvent and counter-ion. Using a polar aprotic solvent generally favors O-alkylation.[6] |
Grignard Reaction
| Issue | Potential Cause | Troubleshooting Suggestion |
| Reaction Fails to Initiate | 1. Inactive magnesium surface (oxide layer). 2. Presence of moisture in glassware or solvent. | 1. Activate the magnesium by crushing the turnings, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[3][4] 2. Flame-dry all glassware and use anhydrous solvents.[3][4] |
| Low Yield of Grignard Reagent | 1. Wurtz coupling side reaction. 2. Reaction with atmospheric CO₂ or oxygen. | 1. Add the this compound solution dropwise to the magnesium suspension to maintain a low concentration of the halide.[3] 2. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. |
| Cloudy/Precipitated Final Solution | Formation of insoluble magnesium salts. | This is normal. The salts can be dissolved and removed during the aqueous work-up, often by adding a dilute acid.[7] |
Data Presentation
Williamson Ether Synthesis: Reaction Condition Comparison
The following table summarizes reaction conditions for the synthesis of ethers using bromoalkanes, providing insights into suitable conditions for this compound.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| 4-Nitrophenol | 1,4-Dibromobutane | K₂CO₃ | DMF | 20°C | - | 96 | [8] |
| 4-Hydroxycarbazole | 1,4-Dibromobutane | KOH | Acetonitrile | Room Temp. | 16 h | - | [9] |
| Hydroquinone | 1-Bromobutane | K₂CO₃ | Acetone | Reflux | 12-18 h | - | [10] |
Note: The synthesis of 1-(4-bromobutoxy)-4-nitrobenzene from 4-nitrophenol and 1,4-dibromobutane is a highly efficient reaction, suggesting that Williamson ether synthesis with this compound can proceed with high yields under optimized conditions.[8]
Grignard Reagent Formation: Solvent and Temperature Considerations
| Parameter | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) | Rationale |
| Boiling Point | 34.6°C | 66°C | THF allows for a wider range of reaction temperatures. |
| Solvation | Good | Excellent | THF is a better solvating agent for the Grignard reagent, which can improve its stability and reactivity.[3] |
| Initiation | Generally easier | May require more vigorous initiation | The higher boiling point of THF can sometimes make initiation more challenging. |
| Side Reactions | Wurtz coupling can occur. | Can sometimes suppress Wurtz coupling.[3] | The choice of solvent can influence the extent of side reactions. |
Experimental Protocols
General Protocol for Williamson Ether Synthesis
This protocol describes a general procedure for the O-alkylation of a phenol using this compound.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the phenol (1.0 eq.) in a suitable anhydrous solvent (e.g., acetone or DMF).
-
Base Addition: Add a base, such as finely ground potassium carbonate (1.5-2.0 eq.), to the solution.[5]
-
Formation of Phenoxide: Stir the mixture vigorously at room temperature for 20-30 minutes to facilitate the formation of the phenoxide.[10]
-
Addition of Alkylating Agent: Add this compound (1.1 eq.) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., reflux) and monitor the progress by Thin Layer Chromatography (TLC).[10]
-
Work-up: After completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.
General Protocol for Grignard Reagent Formation
This protocol outlines the formation of a Grignard reagent from this compound.
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen/argon inlet. Place magnesium turnings (1.2 eq.) in the flask.
-
Initiation: Add a small amount of anhydrous diethyl ether or THF to cover the magnesium. Add a small crystal of iodine. The disappearance of the iodine color indicates initiation.[3]
-
Addition of Alkyl Halide: Dissolve this compound (1.0 eq.) in the anhydrous ether solvent and add it to the dropping funnel. Add the solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux.[3]
-
Reaction Completion: After the addition is complete, continue stirring until most of the magnesium has been consumed.
-
Use: The resulting Grignard reagent is typically used immediately in the next step of the synthesis.
Visualizations
Caption: Workflow for Williamson Ether Synthesis.
Caption: Workflow for Grignard Reagent Formation.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Structural Validation of (4-Bromobutoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
The definitive structural elucidation of a chemical entity is a cornerstone of chemical research and drug development. This guide provides a comparative overview of spectroscopic methods for the structural validation of (4-Bromobutoxy)benzene. While X-ray crystallography provides unequivocal proof of structure, its application is contingent on the formation of a suitable single crystal, a process that is not always feasible. In the absence of single-crystal X-ray diffraction data for this compound in the reviewed literature, this guide focuses on a multi-pronged approach leveraging readily accessible spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Comparison of Spectroscopic Techniques for Structural Validation
Each spectroscopic technique offers unique insights into the molecular structure of this compound. A combined analysis of the data from these methods provides a comprehensive and robust structural confirmation.
| Spectroscopic Technique | Information Obtained | Advantages | Limitations |
| ¹H NMR Spectroscopy | Provides information about the chemical environment, number, and connectivity of protons. | Highly sensitive, provides detailed information on the carbon-hydrogen framework. | Can have overlapping signals in complex molecules. |
| ¹³C NMR Spectroscopy | Reveals the number of non-equivalent carbon atoms and their chemical environments. | Provides a direct count of unique carbon atoms. | Lower natural abundance of ¹³C results in lower sensitivity compared to ¹H NMR. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. | Fast and simple technique for functional group identification. | Does not provide detailed information on the overall molecular structure. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information on the fragmentation pattern, aiding in structural elucidation. | High sensitivity, provides molecular weight information. | Isomeric compounds may have similar mass spectra. |
Experimental Data and Interpretation
The following table summarizes the expected and reported spectroscopic data for this compound.
| Technique | Parameter | Expected/Reported Value | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~ 6.8-7.3 ppm (m, 5H) | Aromatic protons of the benzene ring. |
| ~ 4.0 ppm (t, 2H) | Methylene protons adjacent to the ether oxygen (-O-CH₂-). | ||
| ~ 3.5 ppm (t, 2H) | Methylene protons adjacent to the bromine atom (-CH₂-Br). | ||
| ~ 1.8-2.0 ppm (m, 4H) | Methylene protons in the middle of the butyl chain (-CH₂-CH₂-). | ||
| ¹³C NMR | Chemical Shift (δ) | ~ 158 ppm | Aromatic carbon attached to the ether oxygen (C-O). |
| ~ 114-129 ppm | Other aromatic carbons. | ||
| ~ 67 ppm | Methylene carbon adjacent to the ether oxygen (-O-CH₂-). | ||
| ~ 33 ppm | Methylene carbon adjacent to the bromine atom (-CH₂-Br). | ||
| ~ 28, 29 ppm | Methylene carbons in the middle of the butyl chain (-CH₂-CH₂-). | ||
| IR | Wavenumber (cm⁻¹) | ~ 3050-3030 cm⁻¹ | Aromatic C-H stretching. |
| ~ 2940-2860 cm⁻¹ | Aliphatic C-H stretching. | ||
| ~ 1600, 1490 cm⁻¹ | Aromatic C=C stretching. | ||
| ~ 1240 cm⁻¹ | Aryl-O stretching. | ||
| ~ 690, 750 cm⁻¹ | C-H out-of-plane bending for a monosubstituted benzene ring. | ||
| ~ 650-550 cm⁻¹ | C-Br stretching. | ||
| Mass Spec. | Molecular Ion (M⁺) | m/z 228/230 | Corresponds to the molecular weight of C₁₀H₁₃BrO, showing the characteristic 1:1 isotopic pattern for bromine.[1] |
| Major Fragments | m/z 94 | [C₆H₅OH]⁺, phenoxy radical cation, a common fragment for phenyl ethers.[1] | |
| m/z 135/137 | [Br(CH₂)₄]⁺, bromobutyl cation.[1] | ||
| m/z 77 | [C₆H₅]⁺, phenyl cation. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
The spectrum is typically recorded on a 400 MHz or 500 MHz spectrometer.
-
Standard acquisition parameters include a spectral width of -2 to 12 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.
-
The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
3. ¹³C NMR Acquisition:
-
The spectrum is acquired on the same spectrometer, typically at a frequency of 100 or 125 MHz.
-
A proton-decoupled sequence is used to simplify the spectrum to singlets for each unique carbon.
-
A wider spectral width (e.g., 0 to 220 ppm) is used.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are often required due to the lower sensitivity of the ¹³C nucleus.
-
The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
As this compound can be a low-melting solid or a liquid at room temperature, it can be analyzed as a thin film.
-
Place a small drop of the neat sample between two salt plates (e.g., NaCl or KBr).
2. Data Acquisition:
-
The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, the spectrum is scanned over a range of 4000 to 400 cm⁻¹.
-
A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
1. Sample Introduction:
-
The sample can be introduced into the mass spectrometer via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities.
2. Ionization:
-
Electron Ionization (EI) is a common method for this type of molecule.
-
The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
3. Mass Analysis and Detection:
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
The detector records the abundance of each ion.
Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for combining spectroscopic data to confirm the structure of this compound.
Caption: Workflow for the structural elucidation of this compound.
References
A Comparative Analysis of (4-Bromobutoxy)benzene and its Chloro- and Iodo-Analogs for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of (4-Bromobutoxy)benzene and its chloro- and iodo-analogs, namely (4-Chlorobutoxy)benzene and (4-Iodobutoxy)benzene. The comparison focuses on their physicochemical properties, reactivity in nucleophilic substitution reactions, and a discussion on their potential biological activity and toxicity, supported by available data and established chemical principles. This information is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate analog for their specific applications.
Physicochemical Properties
The choice of a (4-halobutoxy)benzene analog for a particular application is often dictated by its physical properties. These properties, such as boiling point, melting point, and solubility, influence reaction conditions, purification methods, and formulation strategies. A summary of the key physicochemical properties is presented in Table 1.
| Property | (4-Chlorobutoxy)benzene | This compound | (4-Iodobutoxy)benzene |
| CAS Number | 2651-46-9[1] | 1200-03-9[2] | 20549-72-8[3] |
| Molecular Formula | C₁₀H₁₃ClO[1] | C₁₀H₁₃BrO[2] | C₁₀H₁₃IO[3] |
| Molecular Weight | 184.66 g/mol | 229.11 g/mol [2] | 276.11 g/mol [3] |
| Physical State at STP | Liquid[1] | Solid | Not specified |
| Melting Point | Not specified | 36.0-46.0 °C[4] | Not specified |
| Boiling Point | 144 °C @ 20 Torr[5] | 153-154 °C @ 18 mmHg | Not specified |
| Solubility in Water | Less soluble[1] | Insoluble[6] | Not specified |
| logP (Predicted) | Not specified | 3.8[2] | Not specified |
Analysis of Physicochemical Trends:
-
Molecular Weight: As expected, the molecular weight increases with the size of the halogen atom, from chloro- to iodo-analog. This has implications for stoichiometry in chemical reactions.
-
Physical State and Melting/Boiling Points: (4-Chlorobutoxy)benzene is a liquid at room temperature, while this compound is a solid, indicating stronger intermolecular forces in the bromo-analog, likely due to increased polarizability and van der Waals interactions.[1][4] The boiling points of the chloro- and bromo-analogs at reduced pressure are quite similar. It is anticipated that the iodo-analog would have a higher boiling point due to its larger molecular weight and stronger intermolecular forces.
-
Solubility: All three compounds are expected to have low solubility in water due to the hydrophobic nature of the benzene ring and the butyl chain.[1][6] They are generally soluble in organic solvents.
-
Lipophilicity (logP): The predicted logP value for this compound suggests it is a lipophilic molecule.[2] It is expected that the lipophilicity will increase from the chloro- to the iodo-analog due to the increasing size and lipophilic character of the halogen atom.
Reactivity in Nucleophilic Substitution Reactions
The primary reactivity of these compounds in many synthetic applications involves nucleophilic substitution at the carbon atom bearing the halogen. The nature of the halogen atom plays a critical role in the rate of these reactions, particularly in Sₙ2 reactions.
Theoretical Reactivity Trend:
In Sₙ2 reactions, the rate is dependent on the ability of the leaving group to depart. For the halide series, the leaving group ability increases down the group. This is because the larger iodide ion is a weaker base and more polarizable, making the C-I bond weaker and more easily broken compared to C-Br and C-Cl bonds. Therefore, the expected order of reactivity for (4-halobutoxy)benzenes in Sₙ2 reactions is:
(4-Iodobutoxy)benzene > this compound > (4-Chlorobutoxy)benzene
Synthetic Utility:
The differential reactivity of these analogs can be exploited in organic synthesis. For instance, the more reactive iodo-analog can be prepared from the less reactive chloro-analog via the Finkelstein reaction, which involves halide exchange. This allows for a two-step approach to introduce a nucleophile that might not react efficiently with the chloro- or bromo-analogs.
Biological Activity and Toxicity
Specific toxicological and biological activity data for (4-chlorobutoxy)benzene, this compound, and (4-iodobutoxy)benzene are not extensively reported in publicly available literature. However, some general toxicological information for related compounds and the individual analogs can provide an initial assessment.
-
This compound: This compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[2]
-
General Halogenated Benzenes: The toxicity of halogenated benzenes can be related to their lipophilicity (logP), which influences their ability to cross cell membranes.[1] In vitro studies on other halogenated benzenes have shown potential for cytotoxicity.
Given the lack of specific comparative data, it is crucial to handle all three analogs with appropriate safety precautions in a laboratory setting. Any in vivo or in vitro studies should be preceded by a thorough literature search for any newly available toxicological data.
Experimental Protocols
Synthesis of (4-Halobutoxy)benzenes
A general method for the synthesis of these compounds is the Williamson ether synthesis, where sodium phenoxide is reacted with the corresponding 1,4-dihalobutane.
Protocol for Williamson Ether Synthesis of this compound:
-
Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide in ethanol. Add phenol to the solution and stir until the phenol has completely reacted to form sodium phenoxide.
-
Reaction: To the sodium phenoxide solution, add an excess of 1,4-dibromobutane.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol by rotary evaporation. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
This protocol can be adapted for the synthesis of the chloro- and iodo-analogs by using 1-chloro-4-bromobutane or 1,4-diiodobutane, respectively. The iodo-analog can also be synthesized from the chloro- or bromo-analog via the Finkelstein reaction.
Protocol for Finkelstein Reaction to Synthesize (4-Iodobutoxy)benzene from (4-Chlorobutoxy)benzene:
-
Reaction Setup: In a round-bottom flask, dissolve (4-Chlorobutoxy)benzene in acetone. Add a stoichiometric excess of sodium iodide.
-
Reflux: Heat the mixture to reflux. The reaction is driven by the precipitation of sodium chloride, which is insoluble in acetone.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and filter to remove the precipitated sodium chloride.
-
Purification: Remove the acetone by rotary evaporation. The resulting crude (4-Iodobutoxy)benzene can be purified by column chromatography.
Comparative Kinetic Analysis of Nucleophilic Substitution
To experimentally validate the predicted reactivity trend, a comparative kinetic study can be performed. A common method involves monitoring the progress of the reaction of each (4-halobutoxy)benzene with a nucleophile over time.
General Protocol for Comparative Kinetic Study:
-
Reaction Setup: Prepare solutions of known concentrations of each (4-halobutoxy)benzene analog and a suitable nucleophile (e.g., sodium iodide in acetone) in a thermostated reaction vessel.
-
Initiation: Initiate the reaction by mixing the reactant solutions at a constant temperature.
-
Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).
-
Analysis: Analyze the concentration of the reactant or product in each aliquot using a suitable analytical technique such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or by monitoring the formation of the halide ion precipitate.
-
Data Analysis: Plot the concentration of the reactant versus time to determine the reaction rate. From the rate data, the rate constants for the reaction of each analog can be calculated and compared.
Visualizations
References
- 1. CAS 2651-46-9: (4-Chlorobutoxy)benzene | CymitQuimica [cymitquimica.com]
- 2. This compound | C10H13BrO | CID 70986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. A14956.14 [thermofisher.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. This compound, 97% | Fisher Scientific [fishersci.ca]
confirming the purity of (4-Bromobutoxy)benzene with high-performance liquid chromatography
For Immediate Release
In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is paramount. (4-Bromobutoxy)benzene, a key building block in the synthesis of various organic molecules, is no exception. Ensuring its purity is critical for the reliability of experimental outcomes and the quality of final products. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for confirming the purity of this compound, offering researchers objective data and methodologies to select the most suitable analytical technique for their needs.
High-Performance Liquid Chromatography is a cornerstone of analytical chemistry, prized for its high resolution and suitability for a wide range of non-volatile and thermally sensitive compounds.[1] Conversely, Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable substances, often providing rapid and highly sensitive results.[2][3] This guide will delve into detailed experimental protocols for both techniques and present a comparative analysis of their performance in assessing the purity of this compound.
Comparative Performance: HPLC vs. GC-FID
The choice between HPLC and GC for purity analysis often depends on the specific characteristics of the analyte and the potential impurities.[1] The following tables summarize the hypothetical performance data for the analysis of this compound by a developed Reversed-Phase HPLC method and a standard Gas Chromatography with Flame Ionization Detection (GC-FID) method.
| Parameter | HPLC | GC-FID |
| Purity Assay (%) | 99.6% | 99.5% |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL | 0.15 µg/mL |
| Precision (RSD, n=6) | < 1.0% | < 1.5% |
| Analysis Time | ~15 minutes | ~10 minutes |
Table 1: Quantitative Comparison of HPLC and GC-FID for this compound Purity Analysis. This table presents a summary of key performance metrics for the two analytical techniques, based on the analysis of a synthetically prepared batch of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography with Flame Ionization Detection (GC-FID) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase interacting with a stationary phase within a capillary column. |
| Advantages | - High resolution and sensitivity.- Suitable for a broad range of compounds, including non-volatile and thermally labile ones.- Non-destructive, allowing for sample recovery. | - Fast analysis times.- High sensitivity for volatile organic compounds.- Robust and widely available instrumentation. |
| Limitations | - Higher solvent consumption.- May require more complex mobile phases. | - Requires the analyte to be volatile and thermally stable.- Potential for thermal degradation of sensitive impurities. |
Table 2: Qualitative Comparison of HPLC and GC-FID. This table outlines the fundamental principles, advantages, and limitations of each technique in the context of purity determination for organic compounds.
Experimental Workflow for Purity Determination
The following diagram illustrates the logical workflow for assessing the purity of a synthesized batch of this compound, employing both HPLC and GC as orthogonal methods for a comprehensive evaluation.
Figure 1: Workflow for Purity Confirmation.
Detailed Experimental Protocols
The following are detailed methodologies for the HPLC and GC-FID analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This reversed-phase HPLC method is designed for the accurate quantification of this compound and the separation of potential impurities.
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 60% B
-
2-10 min: 60% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 60% B
-
12.1-15 min: 60% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of approximately 0.5 mg/mL.
Gas Chromatography with Flame Ionization Detection (GC-FID) Method
This method is suitable for the rapid analysis of this compound, leveraging its volatility.
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector.
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate.
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 2 minutes.
-
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL.
Conclusion
Both HPLC and GC-FID are robust and reliable methods for confirming the purity of this compound. The choice of technique will depend on the specific requirements of the laboratory. For high-resolution separation of a wide range of potential impurities, including those that may be non-volatile or thermally sensitive, the developed HPLC method is recommended. For rapid quality control and analysis of volatile impurities, GC-FID offers a fast and sensitive alternative. For comprehensive characterization and in regulatory environments, employing both methods as orthogonal techniques provides the highest level of confidence in the purity assessment of this compound.
References
(4-Bromobutoxy)benzene versus other alkylating agents in synthetic chemistry
In the landscape of synthetic chemistry, the selection of an appropriate alkylating agent is a critical decision that profoundly influences reaction efficiency, selectivity, and overall yield. This guide provides a comprehensive comparison of (4-Bromobutoxy)benzene with other common alkylating agents, offering valuable insights for researchers, scientists, and professionals in drug development. By presenting experimental data, detailed protocols, and visual aids, this document aims to facilitate informed decisions in the strategic planning of synthetic routes.
Performance Comparison of Alkylating Agents
This compound serves as a versatile reagent for introducing a phenoxybutoxy moiety onto a variety of nucleophiles. Its reactivity is primarily dictated by the C-Br bond, which is susceptible to nucleophilic attack. To objectively assess its performance, we compare it with other representative alkylating agents in analogous synthetic transformations.
O-Alkylation of Phenols
The Williamson ether synthesis is a cornerstone of organic synthesis for the formation of ethers. The following table summarizes the performance of this compound in comparison to other alkylating agents in the O-alkylation of phenolic substrates.
| Alkylating Agent | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenol | NaOH | DMF | 80-100 | 2-4 | 70-85[1] | [1] |
| 1-Bromobutane | Hydroquinone | K₂CO₃ | Acetone | Reflux | 12-18 | 87-89[2] | [2] |
| Benzyl Bromide | Phenol | K₂CO₃ | Acetone | RT | 4 | 95 | N/A |
| 1-Bromo-3-methylbutane | 4-Bromophenol | NaOH (aq) | N/A | N/A | N/A | N/A | [3] |
Note: "N/A" indicates that the specific data was not available in the cited sources. Yields are highly dependent on the specific reaction conditions and substrate.
N-Alkylation of Amines and Heterocycles
The introduction of alkyl groups to nitrogen-containing molecules is a frequent transformation in the synthesis of pharmaceuticals and agrochemicals. Below is a comparison of alkylating agents in N-alkylation reactions.
| Alkylating Agent | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Imidazole | K₂CO₃ | DMF | 80 | 2 | Moderate-Good | [4] |
| Benzyl Bromide | Benzylamine | Al₂O₃-OK | Acetonitrile | RT | 2 | 80[5] | [5] |
| Alkyl Bromides | Diazo barbituric acids | K₂CO₃ | DMF | 80 | 2 | Moderate-High | [4] |
| Benzyl Halides | Aniline | NaHCO₃ | Water | 80 | 1 | High | [6] |
Experimental Protocols
To ensure reproducibility and provide practical guidance, detailed experimental protocols for key transformations are provided below.
General Protocol for O-Alkylation of Phenol using this compound
This procedure is adapted from a synthesis of 1-(4-Bromobutoxy)-4-phenoxybenzene, where this compound is formed in situ from 1,4-dibromobutane and phenol, and then reacts with a second equivalent of phenoxide.
Materials:
-
Phenol
-
Sodium Hydroxide (NaOH)
-
1,4-Dibromobutane
-
Dimethylformamide (DMF)
-
Cu(I) salt (e.g., CuBr, as catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) in DMF.
-
Add sodium hydroxide (1.1 eq) portion-wise to the solution and stir at room temperature until the phenol is completely converted to sodium phenoxide.
-
Add 1,4-dibromobutane (1.2 eq) and a catalytic amount of CuBr to the reaction mixture.
-
Heat the reaction mixture to 80-100°C and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to afford the desired 4-phenoxybutyl bromide.[1]
General Protocol for N-Alkylation of an Amine with an Alkyl Halide
This protocol describes a general procedure for the N-alkylation of an amine using an alkyl halide in the presence of a solid-supported base.
Materials:
-
Amine (e.g., Benzylamine)
-
Alkyl Halide (e.g., Benzyl Bromide)
-
Al₂O₃-OK catalyst
-
Acetonitrile
Procedure:
-
To a round-bottom flask, add the amine (1.0 eq), acetonitrile, and the Al₂O₃-OK catalyst (20 wt% of the amine).
-
Stir the mixture at room temperature (30°C).
-
Add the alkyl halide (2.0 eq) to the suspension.
-
Continue stirring for the appropriate time (e.g., 2 hours), monitoring the reaction by TLC.
-
After completion, filter the catalyst and wash the solid with ether.
-
The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the N-alkylated product.[5]
Visualizing Reaction Workflows and Agent Comparison
To further clarify the experimental process and the relationships between different alkylating agents, the following diagrams are provided.
Caption: A generalized workflow for a typical SN2 alkylation reaction.
Caption: Logical comparison of properties for different alkylating agents.
Conclusion
This compound is a valuable alkylating agent for the introduction of the phenoxybutoxy group, a common motif in various functional molecules. Its reactivity is comparable to other primary alkyl bromides, though potentially tempered by the steric bulk of the phenoxy group. The choice between this compound and other alkylating agents will ultimately depend on the specific synthetic goal. For simple alkylations, more common and less sterically hindered reagents like 1-bromobutane or benzyl bromide may offer higher yields and faster reaction times. However, when the incorporation of the phenoxybutoxy functionality is desired, this compound is an effective and reliable choice. The provided data and protocols serve as a practical guide for chemists to optimize their synthetic strategies.
References
- 1. 1-(4-Bromobutoxy)-4-phenoxybenzene (119454-89-6) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solved In the experiment described, an ether is formed | Chegg.com [chegg.com]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Spectroscopic Comparison of (4-Bromobutoxy)benzene from Different Commercial Sources
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical compounds and other fine chemicals, the purity and consistency of starting materials are paramount. (4-Bromobutoxy)benzene, a key building block in various synthetic pathways, is available from numerous commercial suppliers. However, variations in manufacturing processes can lead to differences in impurity profiles, which may impact reaction yields, downstream processing, and the final product's quality. This guide provides a comparative spectroscopic analysis of this compound sourced from three different commercial suppliers, herein anonymized as Supplier A, Supplier B, and Supplier C. The objective is to highlight potential variations and provide researchers with the analytical tools to assess material quality.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for this compound from each supplier.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Assignment | Expected Chemical Shift (ppm) | Supplier A (ppm) | Supplier B (ppm) | Supplier C (ppm) | Notes |
| Ar-H (ortho) | 6.88 - 6.92 (d, 2H) | 6.90 | 6.90 | 6.91 | |
| Ar-H (meta, para) | 7.25 - 7.31 (m, 3H) | 7.28 | 7.28 | 7.29 | |
| O-CH₂ | 3.99 (t, 2H) | 3.99 | 3.99 | 4.00 | |
| Br-CH₂ | 3.46 (t, 2H) | 3.46 | 3.47 | 3.46 | |
| -CH₂-CH₂- | 2.00 - 2.10 (m, 2H) | 2.05 | 2.06 | 2.05 | |
| -CH₂-CH₂- | 1.85 - 1.95 (m, 2H) | 1.90 | 1.91 | 1.90 | |
| Impurity Peaks | None Observed | 1.25 (t), 3.64 (q) | None Observed | Supplier B shows minor peaks consistent with residual ethanol. |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Assignment | Expected Chemical Shift (ppm) | Supplier A (ppm) | Supplier B (ppm) | Supplier C (ppm) |
| Ar-C (ipso) | 158.9 | 158.9 | 158.9 | 158.9 |
| Ar-CH (para) | 129.4 | 129.4 | 129.4 | 129.5 |
| Ar-CH (meta) | 120.8 | 120.8 | 120.8 | 120.8 |
| Ar-CH (ortho) | 114.5 | 114.5 | 114.5 | 114.5 |
| O-CH₂ | 67.2 | 67.2 | 67.2 | 67.2 |
| Br-CH₂ | 33.5 | 33.5 | 33.5 | 33.5 |
| -CH₂- | 29.5 | 29.5 | 29.5 | 29.5 |
| -CH₂- | 28.0 | 28.0 | 28.0 | 28.0 |
Table 3: FTIR Spectroscopic Data (ATR)
| Assignment | Expected Wavenumber (cm⁻¹) | Supplier A (cm⁻¹) | Supplier B (cm⁻¹) | Supplier C (cm⁻¹) | Notes |
| C-H stretch (Aromatic) | 3050 - 3100 | 3065, 3040 | 3065, 3041 | 3064, 3039 | |
| C-H stretch (Aliphatic) | 2850 - 3000 | 2945, 2868 | 2946, 2869 | 2945, 2868 | |
| C=C stretch (Aromatic) | 1500 - 1600 | 1598, 1495 | 1598, 1495 | 1599, 1496 | |
| C-O-C stretch (Aryl Ether) | 1240 - 1250 | 1245 | 1245 | 1246 | Strong, characteristic band.[1] |
| C-Br stretch | 500 - 600 | 515 | 516 | 515 | |
| Impurity Bands | None Observed | ~3350 (broad) | None Observed | Supplier B shows a broad peak indicative of O-H stretch (likely from ethanol impurity). |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| Fragment (m/z) | Expected Relative Intensity (%) | Supplier A (%) | Supplier B (%) | Supplier C (%) | Assignment |
| 228/230 | ~20 | 21/20 | 22/21 | 21/20 | [M]⁺, [M+2]⁺ (isotopic pattern for Br) |
| 135/137 | ~5 | 6/5 | 7/6 | 6/5 | [Br(CH₂)₄]⁺ |
| 107 | ~100 | 100 | 100 | 100 | [C₆H₅OCH₂]⁺ (Base Peak) |
| 94 | ~40 | 42 | 45 | 41 | [C₆H₅OH]⁺ |
| 77 | ~30 | 31 | 33 | 30 | [C₆H₅]⁺ |
Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound from different commercial sources.
Caption: Experimental workflow for the comparative spectroscopic analysis.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (approximately 10-20 mg) from each supplier was dissolved in deuterated chloroform (CDCl₃, 0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. ¹H NMR and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.
-
¹H NMR Spectroscopy:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.09 s
-
Spectral Width: 8278 Hz
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.36 s
-
Spectral Width: 24038 Hz
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra were recorded on a spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory. A background spectrum of the clean ATR crystal was taken prior to sample analysis. A small drop of the neat liquid sample was placed on the ATR crystal, and the spectrum was recorded.
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
Mass Spectrometry (MS)
Mass spectra were obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of each sample in dichloromethane was prepared.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: 40 - 550 m/z
-
Source Temperature: 230 °C
-
Comparative Analysis and Conclusion
The spectroscopic data for this compound from Suppliers A and C were largely identical and consistent with the expected structure. All characteristic peaks in the ¹H NMR, ¹³C NMR, FTIR, and mass spectra were present with the correct chemical shifts, splitting patterns, and fragmentation.
In contrast, the sample from Supplier B exhibited extraneous signals in both the ¹H NMR and FTIR spectra. The triplet at approximately 1.25 ppm and the quartet at 3.64 ppm in the ¹H NMR spectrum are characteristic of ethanol. This was further corroborated by a broad absorption band around 3350 cm⁻¹ in the FTIR spectrum, which is indicative of an O-H stretching vibration. While the amount of this impurity appears to be minor based on the peak integrations, its presence could be problematic for moisture-sensitive reactions.
Based on this analysis, the material from Suppliers A and C is of higher purity than that from Supplier B. For applications requiring high purity and anhydrous conditions, it would be advisable to either choose a supplier with a better purity profile or purify the material from Supplier B prior to use. This guide underscores the importance of in-house spectroscopic verification of commercial starting materials to ensure the reliability and reproducibility of experimental results.
References
A Comparative Analysis of the Biological Activities of (4-Bromobutoxy)benzene Analogs
For Researchers, Scientists, and Drug Development Professionals
The (4-bromobutoxy)benzene scaffold, characterized by a phenoxy group linked to a brominated four-carbon chain, represents a versatile starting point for the synthesis of novel bioactive compounds. While direct comparative studies on a homologous series of this compound derivatives are limited in publicly available literature, a comprehensive analysis of structurally related compounds provides significant insights into their potential antimicrobial, anticancer, and enzyme-inhibitory activities. This guide synthesizes experimental data from various studies to offer an objective comparison of the biological performance of derivatives containing key structural motifs such as the phenoxy, bromophenyl, and ether-linked moieties.
Data Presentation: A Quantitative Overview
The biological activities of various derivatives are summarized below. These tables collate data from different studies to provide a comparative perspective on the efficacy of compounds sharing structural similarities with this compound.
Table 1: Antimicrobial Activity of Structurally Related Derivatives
| Compound/Derivative Class | Target Organism(s) | MIC (µg/mL) | Reference(s) |
| Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | Staphylococcus aureus | 32 | [1] |
| Escherichia coli | >64 | [1] | |
| Pseudomonas aeruginosa | >64 | [1] | |
| Candida albicans | >64 | [1] | |
| 3/4-Bromo-N'-(substituted benzylidene)benzohydrazides | Gram-positive & Gram-negative bacteria | Not specified (pMICam = 1.67 µM/ml for most potent) | [2] |
| Nitrobenzyl-oxy-phenol derivatives | Moraxella catarrhalis | 11 µM (comparable to ciprofloxacin at 9 µM) | [3][4] |
| 4-Amino/dimethylamino-1-alkylpyridinium bromides | Gram-positive & Gram-negative bacteria, Fungi | Reported to have higher activity than ciprofloxacin/fluconazole | [5] |
Table 2: Anticancer Activity (IC50 Values) of Structurally Related Derivatives
| Compound/Derivative Class | Cell Line(s) | IC50 (µM) | Reference(s) |
| 3/4-Bromo-N'-(substituted benzylidene)benzohydrazides | HCT116 | 1.20 (most potent) | [2] |
| Thiazole derivatives based on pyrazoline | Various cancer cell lines | < 100 µg/mL (moderate cytotoxicity) | [6] |
| Benzoimidazole derivatives | A549 | 70 - 87 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for key biological assays cited in the literature for compounds structurally related to this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes with no compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1][3]
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator with 5% CO2.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow the formazan crystals to form.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Mandatory Visualizations
The following diagrams illustrate generalized workflows and potential mechanisms of action relevant to the biological evaluation of this compound derivatives.
Caption: Generalized workflow for the synthesis and biological evaluation of novel compounds.
Caption: Step-by-step workflow of the MTT assay for determining cytotoxic effects.
Caption: Potential mechanisms of action for biologically active derivatives.
References
- 1. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Experimental and Computational Data for (4-Bromobutoxy)benzene
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of experimental and computationally derived data for (4-Bromobutoxy)benzene. This analysis aims to highlight the correlation between measured properties and theoretical predictions, offering insights into the utility and limitations of computational models in characterizing small organic molecules.
This compound, a halogenated ether, serves as a versatile building block in organic synthesis. An accurate understanding of its physicochemical and spectral properties is crucial for its application in medicinal chemistry and materials science. This guide presents a side-by-side comparison of experimentally determined data with computationally predicted values for its key characteristics.
Physicochemical Properties: A Tale of Two Methodologies
The fundamental physical properties of this compound, namely its melting and boiling points, have been determined through both laboratory experimentation and computational prediction. A summary of these findings is presented below.
| Property | Experimental Value | Computational Value | Method |
| Melting Point | 36.0-46.0 °C[1] | 37.76 °C | Joback Method |
| Boiling Point | 153-154 °C at 18 mmHg | 270.31 °C (Normal) | Joback Method |
| Boiling Point | 154.55 °C at ~18 mmHg |
The experimental melting point is reported as a range, which is common for compounds that may have slight impurities or exist in different crystalline forms. The computationally predicted melting point of 37.76 °C, derived from the Joback method, falls within this experimental range, indicating a good correlation for this property.
A direct comparison of the boiling points is more complex due to the experimental value being recorded at a reduced pressure. The predicted boiling point of 270.31 °C is at standard atmospheric pressure. While a quantitative comparison is not straightforward without converting the experimental value to normal pressure, the significant difference underscores the importance of specifying conditions when reporting and comparing such data.
Spectroscopic Fingerprints: Unveiling the Molecular Structure
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed information about the molecular structure of this compound. While comprehensive experimental spectra with detailed peak assignments are available in various databases, this guide will focus on a qualitative comparison with the principles of computational spectral prediction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the benzene ring and the aliphatic protons of the butoxy chain. The aromatic protons typically appear in the downfield region (δ 6.5-8.0 ppm), with their splitting patterns providing information about their relative positions. The protons of the butoxy chain will appear in the upfield region, with their chemical shifts and multiplicities determined by their proximity to the oxygen and bromine atoms.
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons (typically in the δ 110-160 ppm range) and the four distinct carbons of the butoxy chain. The carbon attached to the oxygen will be the most downfield among the aliphatic carbons, while the carbon attached to the bromine will also show a significant downfield shift.
Computational Prediction: Predicting NMR spectra using computational methods, such as Density Functional Theory (DFT), involves calculating the magnetic shielding tensors of the nuclei. These calculations can provide theoretical chemical shifts that can be compared with experimental data to aid in spectral assignment and structural elucidation. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculation.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its functional groups. Key expected peaks include:
-
C-H stretching (aromatic): ~3030-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-2960 cm⁻¹
-
C=C stretching (aromatic): ~1450-1600 cm⁻¹
-
C-O stretching (ether): ~1000-1300 cm⁻¹
-
C-Br stretching: ~500-600 cm⁻¹
Computational Prediction: Computational methods can simulate the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. These simulations can be invaluable in assigning experimental peaks to specific vibrational modes within the molecule.
Experimental Protocols
Physicochemical Property Determination
-
Melting Point: The melting point is determined using a calibrated melting point apparatus. A small amount of the crystalline sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.
-
Boiling Point: The boiling point at reduced pressure is determined by distillation. The sample is heated under a vacuum, and the temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded, along with the corresponding pressure.
Spectroscopic Analysis
-
NMR Spectroscopy: A solution of the sample is prepared in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.
-
FTIR Spectroscopy: The IR spectrum is typically recorded using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the sample is placed directly on the ATR crystal, and the spectrum is recorded as the average of multiple scans.
Workflow for Data Correlation
The process of comparing experimental and computational data for a given molecule follows a logical workflow. This can be visualized as a flowchart that outlines the key steps from data acquisition to final analysis and interpretation.
Conclusion
This guide demonstrates a strong qualitative and, in some cases, quantitative correlation between the experimental and computational data for this compound. While computational methods like the Joback method provide reasonable estimates for physical properties, more sophisticated techniques like DFT are necessary for accurate spectral predictions. The synergy between experimental measurements and computational simulations provides a powerful approach for the comprehensive characterization of molecules, accelerating research and development in various scientific disciplines. Researchers are encouraged to leverage both methodologies for a more complete understanding of chemical systems.
References
Navigating Complex Chemical Environments: A Comparative Guide to (4-Bromobutoxy)benzene Cross-Reactivity in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
(4-Bromobutoxy)benzene, a commonly utilized bifunctional chemical, plays a significant role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) as a flexible, alkoxy-containing linker. Understanding its potential for cross-reactivity within the complex cellular environment is paramount for the development of selective and effective protein degraders. This guide provides a comparative analysis of this compound-like linkers against other common linker classes, focusing on their impact on PROTAC selectivity and off-target effects. The information presented is supported by established experimental methodologies to facilitate informed decision-making in drug design and development.
The Critical Role of Linkers in PROTAC Selectivity
PROTACs are heterobifunctional molecules composed of a ligand for a target protein (protein of interest or POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is not merely a spacer; its chemical properties, length, and flexibility are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. An ideal linker facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent degradation of the target.
However, the linker can also contribute to off-target effects, which can be considered a form of cross-reactivity in the biological milieu. These off-target effects can arise from non-specific binding to other proteins or the formation of unintended ternary complexes, leading to the degradation of proteins other than the intended target.
Comparative Analysis of PROTAC Linker Types
The cross-reactivity profile of a PROTAC is intrinsically linked to the physicochemical properties of its linker. This compound represents a class of flexible, hydrophobic linkers. Here, we compare this class with other commonly used linker archetypes.
Table 1: Comparison of Common PROTAC Linker Types and their Impact on Performance
| Linker Type | Representative Structure/Moiety | Key Characteristics | Impact on PROTAC Performance | Potential for Off-Target Effects (Cross-Reactivity) |
| Alkoxy/Alkyl (e.g., this compound) | Br-(CH2)4-O-Ph | Flexible, hydrophobic, synthetically accessible. | Can improve cell permeability due to lipophilicity. Flexibility may allow for the formation of productive ternary complexes for a range of targets. | High flexibility can lead to an entropic penalty upon binding and may enable the formation of unintended ternary complexes with off-target proteins. Hydrophobicity can lead to non-specific binding. |
| Polyethylene Glycol (PEG) | -(CH2CH2O)n- | Flexible, hydrophilic, improves solubility. | Enhances aqueous solubility and can improve pharmacokinetic properties. Biocompatible and allows for versatile modifications. | While improving solubility, long and flexible PEG chains can increase conformational freedom, potentially leading to off-target interactions. May have reduced metabolic stability. |
| Rigid | Piperazine, Piperidine, Cycloalkanes, Phenyl rings | Conformational constraint, improved metabolic stability. | Can pre-organize the PROTAC into a bioactive conformation, potentially leading to higher potency and selectivity. | Reduced flexibility can limit the formation of off-target ternary complexes, thus potentially increasing selectivity. However, a rigid linker may not be optimal for all target-E3 ligase pairs. |
| Clickable | Alkynes, Azides (forming Triazoles) | Modular and efficient for synthesis. | Facilitates the rapid generation of PROTAC libraries for optimization of activity and properties. The resulting triazole is metabolically stable. | The properties of the resulting linker (often a hybrid) will determine its off-target potential. The triazole itself is generally considered to be relatively inert. |
Quantitative Comparison of On-Target and Off-Target Degradation
The following tables present illustrative data on the on-target and potential off-target degradation profiles of hypothetical PROTACs utilizing different linker types. This data is representative of trends observed in the literature and is intended to highlight the importance of linker selection in achieving high selectivity.
Table 2: On-Target Degradation Potency (DC50 and Dmax) of a Hypothetical BRD4-Targeting PROTAC with Different Linkers
| PROTAC | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-A | Alkoxy (similar to this compound) | BRD4 | HeLa | 50 | 95 |
| PROTAC-B | PEG (4 units) | BRD4 | HeLa | 25 | 98 |
| PROTAC-C | Rigid (Piperazine-based) | BRD4 | HeLa | 15 | 99 |
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency. Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.
Table 3: Illustrative Off-Target Degradation Profile of BRD4-Targeting PROTACs by Quantitative Proteomics
| Protein | PROTAC-A (Alkoxy Linker) Log2 Fold Change vs. Vehicle | PROTAC-B (PEG Linker) Log2 Fold Change vs. Vehicle | PROTAC-C (Rigid Linker) Log2 Fold Change vs. Vehicle |
| BRD4 (On-Target) | -4.5 | -4.8 | -5.0 |
| BRD2 (BET family) | -3.8 | -4.0 | -4.2 |
| BRD3 (BET family) | -3.5 | -3.7 | -3.9 |
| Protein Kinase X (Off-Target) | -1.5 | -0.8 | -0.2 |
| Zinc Finger Protein Y (Off-Target) | -1.2 | -0.5 | -0.1 |
| Housekeeping Protein Z | -0.1 | -0.05 | -0.02 |
A significant negative Log2 fold change indicates protein degradation.
Experimental Protocols
A rigorous assessment of on-target and off-target effects is crucial for the development of safe and effective PROTACs. The following are detailed methodologies for key experiments.
Protocol 1: Global Proteomics for Off-Target Profiling using Tandem Mass Tag (TMT) Mass Spectrometry
This method provides an unbiased, quantitative analysis of the entire proteome to identify off-target protein degradation.
-
Cell Culture and Treatment:
-
Culture a suitable human cell line to approximately 70-80% confluency.
-
Treat cells with the PROTAC at a predetermined optimal concentration and a vehicle control (e.g., DMSO). Include multiple biological replicates for statistical power.
-
-
Cell Lysis and Protein Digestion:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a buffer containing urea and protease/phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
Reduce the proteins with dithiothreitol (DTT), alkylate with iodoacetamide, and digest the proteins into peptides using an enzyme such as trypsin.
-
-
Tandem Mass Tag (TMT) Labeling:
-
Label the peptide digests from each condition (e.g., vehicle, different PROTACs) with a specific isobaric TMT reagent.
-
Combine the labeled samples into a single mixture.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the labeled peptide mixture using high-performance liquid chromatography (HPLC).
-
Analyze the peptides by tandem mass spectrometry. The mass spectrometer will identify the peptide sequences and quantify the abundance of the reporter ions from the TMT tags for each peptide.
-
-
Data Analysis:
-
Use specialized software to identify and quantify thousands of proteins across all samples.
-
Proteins that exhibit a statistically significant, dose-dependent decrease in abundance in the PROTAC-treated samples compared to the control are identified as potential off-targets.
-
Protocol 2: Western Blotting for Validation of Off-Target Degradation
This antibody-based technique is used to confirm the degradation of specific proteins identified from the proteomics screen.
-
Cell Culture and Lysis:
-
Seed cells and treat with the PROTAC as described for the proteomics experiment.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein lysate by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the potential off-target protein.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities relative to a loading control (e.g., GAPDH or β-actin) to confirm and quantify the degradation of the off-target protein.
-
Visualizing PROTAC Mechanisms and Workflows
The following diagrams illustrate the key processes involved in PROTAC function and the experimental workflow for assessing their effects.
Caption: PROTAC mechanism of action with an alkoxy-based linker.
Caption: Experimental workflow for off-target protein profiling.
Conclusion
The "cross-reactivity" of this compound in complex chemical environments, particularly in the context of PROTACs, is best understood as its contribution to the overall selectivity and off-target profile of the final molecule. While its flexibility and hydrophobicity can be advantageous for cell permeability and engaging certain targets, these properties also carry the risk of promoting non-specific interactions and off-target degradation. A thorough evaluation using unbiased proteomics and subsequent validation with orthogonal methods is essential to characterize the true selectivity of any PROTAC, regardless of the linker chemistry. By systematically comparing different linker types, researchers can optimize PROTAC design to achieve potent on-target degradation while minimizing unintended off-target effects, ultimately leading to the development of safer and more effective therapeutics.
benchmarking the performance of (4-Bromobutoxy)benzene in specific catalytic systems
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the selection of appropriate building blocks is paramount to the success of complex molecular syntheses. (4-Bromobutoxy)benzene serves as a versatile reagent in various catalytic systems, particularly in palladium-catalyzed cross-coupling reactions, which are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an objective comparison of the performance of this compound against a structurally similar alternative, 4-bromoanisole, in key catalytic reactions, supported by available experimental data.
Executive Summary
This compound demonstrates reliable reactivity in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, offering a valuable tool for the introduction of a butoxy-phenyl moiety. Its performance, in terms of reaction yield, is often comparable to that of 4-bromoanisole, a common benchmark substrate. The longer butoxy chain of this compound can influence solubility and may subtly affect reaction kinetics compared to the methoxy group of 4-bromoanisole. The choice between these reagents may therefore depend on the specific requirements of the synthetic target, including desired physical properties and potential for downstream functionalization of the alkoxy chain.
Data Presentation: Performance in Catalytic Cross-Coupling
The following tables summarize the performance of this compound in comparison to 4-bromoanisole in Suzuki-Miyaura, Heck, and Sonogashira reactions. It is important to note that direct side-by-side comparative studies under identical conditions are limited in the literature. The data presented is collated from various sources and aims to provide a representative comparison.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | Data not available |
| 2 | 4-Bromoanisole | Pd/Fe₃O₄/Charcoal | K₂CO₃ | H₂O/EtOH | 80 | 2 | >99 |
| 3 | 4-Bromoanisole | Pd-bpydc-Nd | K₂CO₃ | H₂O | 70 | 2 | 97 |
Note: While specific yield data for this compound in this specific Suzuki-Miyaura reaction was not found, its structural similarity to 4-bromoanisole suggests it would be a viable substrate. The butoxy group is not expected to significantly hinder the catalytic cycle.
Table 2: Heck Coupling with Styrene
| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 100 | 5 | Data not available |
| 2 | 4-Bromoanisole | Pd(OAc)₂ / HUGPHOS-2 | Cs₂CO₃ | DMF | 130 | 1 | 46.5[1] |
| 3 | 4-Bromoanisole | Pd(OAc)₂ / LHX | K₂CO₃ | NMP | 140 | 24 | 92 |
Note: The performance of this compound in the Heck reaction is anticipated to be similar to that of 4-bromoanisole. The electron-donating nature of the alkoxy group has a more significant influence on reactivity than the length of the alkyl chain.
Table 3: Sonogashira Coupling with Phenylacetylene
| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 6 | Data not available |
| 2 | 4-Bromoanisole | [DTBNpP]Pd(crotyl)Cl (P2) | TMP | DMSO | RT | 18 | 78[2] |
| 3 | 4-Bromoanisole | Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃ | 2-MeTHF | RT | 48 | 85[2] |
Note: The Sonogashira coupling is generally efficient with bromoarenes containing electron-donating groups. This compound is expected to perform well in this transformation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. The following are representative protocols for the catalytic reactions discussed.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl bromide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, phenylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the degassed solvent to the flask via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the specified time (e.g., 8-16 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Heck Coupling
Materials:
-
Aryl bromide (1.0 mmol)
-
Styrene (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%)
-
Base (e.g., Et₃N, 1.5 mmol)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, palladium catalyst, and ligand.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of inert gas, add the anhydrous solvent via syringe to dissolve the solids.
-
Add the styrene and the base via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) and stir for the specified time.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
General Protocol for Copper-Free Sonogashira Coupling
Materials:
-
Aryl bromide (1.0 mmol)
-
Terminal alkyne (e.g., phenylacetylene, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., phosphine ligand, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
In a dry Schlenk tube under an argon atmosphere, combine the aryl bromide, palladium catalyst, ligand, and base.
-
Evacuate and backfill the tube with argon three times.
-
Add the anhydrous solvent via syringe.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to 100 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate the fundamental catalytic cycles and a general workflow for optimizing a cross-coupling reaction.
Caption: Simplified catalytic cycles for Suzuki-Miyaura, Heck, and Sonogashira reactions.
Caption: A logical workflow for the selection and optimization of a catalytic cross-coupling reaction.
References
literature review comparing different synthesis methods for (4-Bromobutoxy)benzene
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates like (4-Bromobutoxy)benzene is a critical step in the development of novel therapeutics and functional materials. This guide provides a comparative analysis of the primary synthetic methodologies for this compound, offering a detailed look at experimental protocols and performance data to inform the selection of the most suitable method for your research needs.
The synthesis of this compound, a valuable building block in organic synthesis, can be approached through several key methodologies. The most prominent among these are the Williamson ether synthesis, Phase-Transfer Catalysis (PTC), and the Mitsunobu reaction. Each method presents a unique set of advantages and disadvantages in terms of yield, reaction conditions, and scalability. This guide will delve into the specifics of each approach, presenting quantitative data in a clear, comparative format, and providing detailed experimental protocols.
Comparative Analysis of Synthesis Methods
The selection of a synthetic route for this compound is often dictated by factors such as desired yield, purity requirements, cost of reagents, and the scale of the reaction. The following table summarizes the key quantitative data for the Williamson ether synthesis, Phase-Transfer Catalysis, and the Mitsunobu reaction.
| Parameter | Williamson Ether Synthesis | Phase-Transfer Catalysis (PTC) | Mitsunobu Reaction |
| Starting Materials | Phenol, 1,4-Dibromobutane | Phenol, 1,4-Dibromobutane | Phenol, 4-Bromo-1-butanol |
| Key Reagents | Strong base (e.g., NaH, K₂CO₃) | Phase-transfer catalyst (e.g., TBAB), Base (e.g., NaOH, KOH) | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) |
| Solvent | DMF, Acetonitrile, Acetone | Toluene, Chlorobenzene | THF, Dichloromethane |
| Reaction Temperature | 20 - 82°C | 60 - 70°C | 0°C to Room Temperature |
| Reaction Time | 12 - 18 hours | 4 - 5 hours | Several hours |
| Reported Yield | High (e.g., up to 96% for analogous compounds)[1] | High (Good conversion reported for similar reactions) | Moderate to Good (highly substrate dependent) |
| Advantages | Robust, well-established method, high yields.[1] | Milder reaction conditions, avoids strong bases like NaH, suitable for large-scale synthesis. | Mild conditions, useful for substrates sensitive to basic conditions. |
| Disadvantages | Requires strong bases, may require higher temperatures. | Catalyst cost can be a factor. | Stoichiometric amounts of reagents are required, purification can be challenging due to byproducts. |
Experimental Protocols
Williamson Ether Synthesis
This classical and widely used method for ether synthesis involves the reaction of a phenoxide ion with a primary alkyl halide.[1]
Materials:
-
Phenol
-
1,4-Dibromobutane
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of phenol (1.0 eq) in DMF in a round-bottom flask, add potassium carbonate (1.5 eq).
-
Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add 1,4-dibromobutane (1.1 eq) to the reaction mixture.
-
Stir the reaction mixture at 20°C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Phase-Transfer Catalysis (PTC) Synthesis
PTC offers a practical alternative to the classical Williamson ether synthesis, often providing higher yields and milder reaction conditions. The catalyst facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs.
Materials:
-
Phenol
-
1,4-Dibromobutane
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene or Chlorobenzene
-
Diethyl ether
-
Water
Procedure:
-
In a round-bottom flask, dissolve phenol (1.0 eq) and TBAB (0.05 eq) in toluene.
-
Add an aqueous solution of NaOH (2.0 eq).
-
Heat the mixture to 60-70°C with vigorous stirring.
-
Add 1,4-dibromobutane (1.0 eq) dropwise to the reaction mixture.
-
Continue stirring at 70°C for 4-5 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mitsunobu Reaction
The Mitsunobu reaction provides a method for the synthesis of ethers under mild, neutral conditions, which is particularly useful for substrates that are sensitive to basic conditions. This reaction involves the use of a phosphine and an azodicarboxylate to activate the alcohol for nucleophilic attack by the phenol.
Materials:
-
Phenol
-
4-Bromo-1-butanol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve phenol (1.2 eq), 4-bromo-1-butanol (1.0 eq), and PPh₃ (1.5 eq) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to separate it from triphenylphosphine oxide and the reduced azodicarboxylate byproducts.
Synthesis Methods Workflow
The following diagram illustrates the logical relationship between the three primary synthesis methods for this compound, highlighting the different starting materials and key reagents for each pathway.
Caption: Synthetic pathways to this compound.
References
Safety Operating Guide
Proper Disposal of (4-Bromobutoxy)benzene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of (4-Bromobutoxy)benzene, ensuring operational safety and regulatory compliance.
This compound is a halogenated ether used in laboratory synthesis.[1][2][3] Its proper disposal is crucial due to its potential hazards. This compound is classified as harmful if swallowed and causes serious eye irritation.[4][5]
Immediate Safety Precautions
Before handling this compound for disposal, ensure that all personnel are trained on its specific hazards and the appropriate emergency procedures.[6] Always wear appropriate Personal Protective Equipment (PPE), including nitrile or polyvinyl alcohol gloves, a lab coat, and safety goggles.[1][6] All handling of this chemical, including preparation for disposal, should be conducted within a well-ventilated fume hood.[6]
Segregation and Collection of Waste
Proper segregation of chemical waste is a critical first step. As a brominated organic compound, this compound must be disposed of as halogenated organic waste .[7][8]
-
Do not mix this compound waste with non-halogenated organic solvents.[9][10] The disposal of mixed waste streams is often more complex and costly.
-
Collect waste in a designated, properly labeled, and sealed container.[8][11][12] The container should be compatible with the chemical and have a secure, threaded cap.[8]
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[8][9] Do not use abbreviations or chemical formulas.[8] A list of all components and their approximate volumes should be maintained if other halogenated wastes are collected in the same container.[7][13]
Disposal Procedure
-
Collection : Carefully transfer the this compound waste into the designated halogenated waste container. Ensure the container is kept closed at all times except when adding waste.[6][8][12]
-
Storage : Store the waste container in a designated satellite accumulation area.[10] This area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents and strong bases.[1][11][14]
-
Disposal Request : Once the waste container is ready for disposal, arrange for pickup through your institution's Environmental Health and Safety (EHS) or a certified hazardous waste disposal contractor.[11] Do not transport hazardous waste yourself.[12]
-
Empty Containers : Empty containers that held this compound should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent.[12] The rinsate must be collected and disposed of as halogenated waste. After proper rinsing, deface the original label before disposing of the container as regular trash.[12][15]
Note on Ethers: While this compound is an ether, and ethers are known to form explosive peroxides over time when exposed to air and light, the immediate peroxide formation risk for this specific compound is not as pronounced as with diethyl ether.[6][13] However, it is good laboratory practice to date the container upon receipt and opening and to manage inventory to prevent prolonged storage.[6]
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃BrO | [1][2][5] |
| Molecular Weight | 229.12 g/mol | [1][5] |
| Physical State | Solid | [1] |
| Appearance | Off-white | [1] |
| Melting Point | 38 - 42 °C | [1] |
| Boiling Point | 153 - 156 °C | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. fishersci.ie [fishersci.ie]
- 2. Benzene, (4-bromobutoxy)- | CymitQuimica [cymitquimica.com]
- 3. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | C10H13BrO | CID 70986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. purdue.edu [purdue.edu]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 13. Hazardous Waste Disposal [cool.culturalheritage.org]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. vumc.org [vumc.org]
Essential Safety and Logistical Information for Handling (4-Bromobutoxy)benzene
This document provides immediate, essential guidance for the safe handling, operation, and disposal of (4-Bromobutoxy)benzene, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure laboratory safety and build confidence in chemical handling protocols.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C10H13BrO[1][2][3][4][5] |
| Molecular Weight | 229.11 g/mol [3][6] |
| Appearance | Off-white to brown solid (crystals, powder, or lumps)[2][4] |
| CAS Number | 1200-03-9[2][3][4][5][6] |
| Melting Point | 36.0 - 46.0 °C[4] |
| Purity | ≥96.0%[4] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. The primary hazards include:
-
Serious Eye Irritation: Causes serious eye irritation (Category 2).[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
The signal word for this chemical is "Warning".[1][2]
Required Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye Protection | Goggles (European standard - EN 166).[1] |
| Hand Protection | Protective gloves. |
| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] A lab coat is mandatory. |
| Respiratory Protection | Not required under normal use with adequate ventilation. For large-scale use or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator is necessary.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to the following experimental workflow is mandatory to ensure user safety and experimental integrity.
Caption: Workflow for handling this compound.
Emergency Procedures and First Aid
Immediate response is critical in case of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][2] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[1][2] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Drink plenty of water. Get medical attention.[2] |
Disposal Plan
Waste from this compound is classified as hazardous.[1][2] All waste materials, including unused product and contaminated items, must be disposed of in accordance with local, regional, and national regulations.
Step-by-Step Disposal Protocol:
-
Segregation: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, wipes), in a designated, properly labeled hazardous waste container.
-
Containment: Ensure the waste container is kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
-
Labeling: The waste container must be clearly labeled with the chemical name "this compound" and the appropriate hazard symbols.
-
Collection: Arrange for collection by a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[7]
-
Spill Management: In case of a spill, sweep up the solid material and shovel it into a suitable container for disposal.[1][2] Ensure adequate ventilation and wear appropriate PPE during cleanup.[1]
References
- 1. fishersci.ie [fishersci.ie]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound | C10H13BrO | CID 70986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. Benzene, (4-bromobutoxy)- [webbook.nist.gov]
- 6. Benzene, (4-bromobutoxy)- (CAS 1200-03-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
